Cbl-b-IN-9
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H33F3N6O2 |
|---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
2-[6-cyclopropyl-4-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]-2-pyridinyl]-6-[[(1-methylcyclobutyl)amino]methyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C30H33F3N6O2/c1-28(6-3-7-28)34-13-18-8-21-22(23(9-18)30(31,32)33)14-39(27(21)40)25-11-20(10-24(36-25)19-4-5-19)29(15-41-16-29)12-26-37-35-17-38(26)2/h8-11,17,19,34H,3-7,12-16H2,1-2H3 |
InChI Key |
MNELVOQWIAZVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)NCC2=CC3=C(CN(C3=O)C4=CC(=CC(=N4)C5CC5)C6(COC6)CC7=NN=CN7C)C(=C2)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Cbl-b-IN-9: A Technical Deep Dive into a Novel E3 Ligase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cbl-b-IN-9, also identified as Compound 300 in patent literature, is a potent small molecule inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b). As a critical negative regulator of T-cell activation, Cbl-b has emerged as a high-potential target for cancer immunotherapy. Inhibition of Cbl-b is sought to enhance the body's natural anti-tumor immune response. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including available preclinical data and detailed experimental methodologies for key assays. The information presented herein is intended to support researchers and drug development professionals in the advancement of novel immunotherapies targeting the Cbl-b pathway.
Introduction to Cbl-b and the Rationale for Inhibition
The E3 ubiquitin ligase Cbl-b is a crucial intracellular immune checkpoint that attenuates T-cell and NK-cell activation, thereby playing a significant role in maintaining immune homeostasis.[1][2] In the context of oncology, tumors can exploit this regulatory mechanism to evade immune surveillance. By inhibiting Cbl-b, the activation threshold of T-cells can be lowered, leading to a more robust and sustained anti-tumor immune response.[2] The therapeutic potential of Cbl-b inhibitors is underscored by the observation that mice deficient in Cbl-b demonstrate spontaneous tumor rejection.[2] this compound has been developed as a potent inhibitor of this key immunological gatekeeper.
Discovery and Development of this compound
This compound, also referred to as Compound 300, was disclosed in patent literature from Genentech.[1] It is a potent inhibitor of both Cbl-b and the closely related c-Cbl.[1] The discovery of this compound is part of a broader effort in the pharmaceutical industry to develop small molecule inhibitors of Cbl-b for immuno-oncology applications.
Preclinical Data for this compound
The primary publicly available quantitative data for this compound pertains to its in vitro enzymatic inhibitory activity. This data is crucial for understanding the potency of the compound against its intended target.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound (Compound 300) | Cbl-b | Biochemical Assay | 5.6 | [1] |
| This compound (Compound 300) | c-Cbl | Biochemical Assay | 4.7 | [1] |
Table 1: In vitro inhibitory activity of this compound.
Mechanism of Action
This compound functions as a direct inhibitor of the enzymatic activity of the Cbl-b E3 ubiquitin ligase. By binding to Cbl-b, it prevents the ubiquitination of downstream target proteins that are critical for T-cell receptor (TCR) signaling. This interference with the ubiquitination cascade leads to the sustained activation of T-cells, thereby enhancing the immune response against cancer cells. The inhibition of Cbl-b effectively "releases the brakes" on T-cell activation, a key strategy in modern cancer immunotherapy.
Below is a diagram illustrating the Cbl-b signaling pathway and the proposed mechanism of action for this compound.
Caption: Cbl-b signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on the assays typically employed for Cbl-b inhibitors, the following sections outline the methodologies for key experiments.
Cbl-b Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to determine the in vitro potency of inhibitors against Cbl-b's E3 ligase activity.
Principle: The assay measures the ubiquitination of a substrate by Cbl-b. A terbium-labeled antibody recognizes the GST-tagged Cbl-b, and a fluorescently labeled ubiquitin is used. When Cbl-b is active, it auto-ubiquitinates, bringing the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal. Inhibitors will disrupt this process, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.01% BSA, 0.1% Triton X-100).
-
Reconstitute recombinant human Cbl-b (GST-tagged), E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and fluorescently labeled ubiquitin in assay buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add this compound dilutions.
-
Add a mixture of Cbl-b, E1, E2, and fluorescently labeled ubiquitin to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add a solution containing the terbium-labeled anti-GST antibody to stop the reaction and allow for antibody binding.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for terbium and 665 nm for the acceptor fluorophore).
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
The Lynchpin of Lymphocyte Quiescence: A Technical Guide to Cbl-b in T-Cell Activation and Tolerance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) stands as a critical gatekeeper of T-cell immunity, playing a non-redundant role in establishing the threshold for T-cell activation and maintaining peripheral tolerance. Its function as a negative regulator prevents spurious T-cell responses to self-antigens, thereby averting autoimmunity. Conversely, the absence or inhibition of Cbl-b unleashes a potent anti-tumor immune response, making it a compelling target for cancer immunotherapy. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Cbl-b's function in T-cell activation and tolerance, offering detailed experimental protocols and quantitative data to support further research and drug development in this arena.
Introduction: The Molecular Architecture of Cbl-b
Cbl-b is a member of the Cbl family of RING finger E3 ubiquitin ligases.[1][2] Its structure is modular, comprising several key domains that dictate its function and interactions with a multitude of signaling proteins.[1][3]
-
Tyrosine Kinase Binding (TKB) Domain: Located at the N-terminus, the TKB domain is a composite structure of a four-helix bundle, a calcium-binding EF-hand, and a variant SH2 domain.[1][3] This domain is crucial for recognizing and binding to specific phosphorylated tyrosine motifs on substrate proteins, such as ZAP-70 and Syk, thereby conferring substrate specificity.[4][5]
-
RING Finger (RF) Domain: The "Really Interesting New Gene" (RING) finger domain is the catalytic heart of Cbl-b, responsible for its E3 ubiquitin ligase activity.[3][4] It recruits E2 ubiquitin-conjugating enzymes, facilitating the transfer of ubiquitin to target substrates.[4][6] The structural integrity of the RING domain is absolutely essential for Cbl-b's negative regulatory function.[4]
-
Proline-Rich (PR) Region: This region contains multiple PXXP motifs that serve as docking sites for proteins containing Src Homology 3 (SH3) domains, such as Grb2 and CIN85.[1][7] These interactions are critical for assembling larger signaling complexes and localizing Cbl-b to its substrates.
-
Ubiquitin-Associated (UBA) Domain: Situated at the C-terminus, the UBA domain binds to ubiquitin and polyubiquitin chains.[1][8] This interaction is thought to be important for the processivity of ubiquitination and for the dimerization of Cbl-b, which is regulated by ubiquitin binding and is required for its full biological activity.[1][9]
Cbl-b as a Negative Regulator of T-Cell Activation
A productive T-cell response requires two signals: signal 1 through the T-cell receptor (TCR) recognizing its cognate antigen presented by an antigen-presenting cell (APC), and signal 2, a costimulatory signal, most prominently delivered through the CD28 receptor. Cbl-b acts as a crucial checkpoint, particularly in the absence of robust costimulation.
In the absence of CD28 co-stimulation, Cbl-b is highly expressed and active, setting a high threshold for T-cell activation.[2] It achieves this by targeting key downstream signaling molecules for ubiquitination and subsequent degradation or functional inactivation. Key substrates of Cbl-b in this context include:
-
PLC-γ1 (Phospholipase C-gamma 1): Cbl-b-mediated ubiquitination of PLC-γ1 impairs its activation, leading to reduced calcium mobilization, a critical event in T-cell activation.[10]
-
PKC-θ (Protein Kinase C-theta): Another crucial signaling intermediate, PKC-θ, is also targeted by Cbl-b, further dampening downstream signaling cascades leading to NF-κB activation.[2][10]
-
Vav1: Cbl-b negatively regulates the guanine nucleotide exchange factor Vav1, which is essential for actin cytoskeletal rearrangement and the formation of the immunological synapse.[3]
-
p85 subunit of PI3K: Cbl-b can target the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K) for ubiquitination, thereby inhibiting the PI3K-Akt signaling pathway, which is crucial for T-cell proliferation and survival.[11]
Upon CD28 engagement, Cbl-b itself is targeted for ubiquitination and proteasomal degradation, effectively "releasing the brake" on T-cell activation and allowing for a robust immune response.[2]
Quantitative Effects of Cbl-b Deficiency on T-Cell Activation
The absence of Cbl-b dramatically lowers the threshold for T-cell activation, leading to hyper-responsiveness. This is evident in the increased proliferation and cytokine production observed in T-cells from Cbl-b knockout (Cblb-/-) mice.
| Parameter | Cell Type | Stimulation | Wild-Type (WT) Response | Cbl-b -/- Response | Reference |
| IL-2 Production | CD4+ T-cells | anti-CD3 | Low/Undetectable | Significantly Increased | [12] |
| CD4+ T-cells | anti-CD3 + anti-CD28 | High | Further Increased | [12] | |
| CD8+ T-cells | anti-CD3 | Low | Significantly Increased | [13] | |
| IFN-γ Production | CD8+ T-cells | anti-CD3 | Low | Markedly Augmented | [13][14] |
| Proliferation | CD4+ T-cells | anti-CD3 | Low | High (comparable to WT with anti-CD3+anti-CD28) | [15] |
| CD8+ T-cells | anti-CD3 | Low | High (comparable to WT with anti-CD3+anti-CD28) | [13] | |
| CD25 Expression | CD4+ T-cells | anti-CD3 + anti-CD28 | Upregulated | Higher Upregulation | [12] |
| CD69 Expression | CD4+ T-cells | anti-CD3 + anti-CD28 | Upregulated | Higher Upregulation | [16] |
The Indispensable Role of Cbl-b in T-Cell Tolerance and Anergy
T-cell anergy is a state of unresponsiveness induced when T-cells receive TCR stimulation (signal 1) in the absence of costimulation (signal 2). This is a crucial mechanism of peripheral tolerance to prevent autoimmunity. Cbl-b is a central player in the induction and maintenance of T-cell anergy.[10]
Upon anergizing stimuli, such as stimulation with ionomycin or TCR engagement without costimulation, the expression of Cbl-b is upregulated.[10][17] The elevated levels of Cbl-b then suppress the very signaling pathways that are required for a productive T-cell response, effectively locking the T-cell in a hyporesponsive state. Cbl-b-deficient T-cells are resistant to the induction of anergy both in vitro and in vivo.[10][16]
The autoimmune phenotype of Cblb-/- mice further underscores the critical role of Cbl-b in maintaining tolerance. These mice spontaneously develop autoantibodies and T-cell infiltrates in multiple organs.[18][19] Furthermore, Cblb-/- mice are highly susceptible to experimentally induced autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[18]
Signaling Pathways and Experimental Workflows
Cbl-b Signaling in T-Cell Activation and Tolerance
The following diagram illustrates the central role of Cbl-b in modulating the signaling cascades downstream of the TCR and CD28.
Caption: Cbl-b signaling in T-cell activation and tolerance.
Experimental Workflow: In Vitro T-Cell Anergy Induction
The following diagram outlines a typical workflow for inducing and assessing T-cell anergy in vitro, a key experiment for studying Cbl-b function.
Caption: Experimental workflow for in vitro T-cell anergy induction.
Key Experimental Protocols
T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of T-cells by quantifying the incorporation of a radioactive nucleoside, [³H]-thymidine, into newly synthesized DNA.
Materials:
-
Purified CD4+ or CD8+ T-cells from wild-type and Cblb-/- mice.
-
96-well round-bottom culture plates.
-
Complete RPMI-1640 medium.
-
Plate-bound anti-CD3 antibody (e.g., clone 2C11).
-
Soluble anti-CD28 antibody (e.g., clone 37.51).
-
[³H]-thymidine.
-
Cell harvester.
-
Scintillation counter.
Protocol:
-
Coat 96-well plates with anti-CD3 antibody at various concentrations (e.g., 0.1-10 µg/mL) overnight at 4°C.
-
Wash plates three times with sterile PBS.
-
Seed purified T-cells at a density of 1 x 10⁵ cells/well in 200 µL of complete RPMI-1640 medium.
-
For costimulation conditions, add soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
During the last 8-18 hours of culture, pulse the cells with 1 µCi of [³H]-thymidine per well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter. Data are typically expressed as counts per minute (CPM).
In Vitro T-Cell Anergy Induction
This protocol describes the induction of anergy in T-cells using ionomycin, a calcium ionophore that mimics TCR signaling without providing costimulation.
Materials:
-
Activated CD4+ T-cells from wild-type and Cblb-/- mice.
-
Complete RPMI-1640 medium.
-
Ionomycin.
-
Reagents for restimulation and proliferation/cytokine analysis (see Protocol 5.1 and standard ELISA protocols).
Protocol:
-
Culture activated CD4+ T-cells (previously stimulated with antigen or anti-CD3/CD28 for 2-3 days) in complete RPMI-1640 medium.
-
Treat the cells with ionomycin (e.g., 200-500 ng/mL) for 16 hours at 37°C in a 5% CO₂ incubator. A control group of cells should be cultured without ionomycin.
-
After the 16-hour incubation, wash the cells extensively (at least three times) with fresh medium to remove all traces of ionomycin.
-
Rest the cells in fresh medium for a short period (e.g., 1-2 hours).
-
Restimulate the anergized and control T-cells with optimal concentrations of plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Assess T-cell responsiveness by measuring proliferation (as in Protocol 5.1) and IL-2 production (via ELISA) 48 hours after restimulation.
Flow Cytometry Analysis of T-Cell Activation Markers
This protocol details the staining and analysis of cell surface activation markers on T-cells by flow cytometry.
Materials:
-
Single-cell suspension of lymphocytes from stimulated or unstimulated wild-type and Cblb-/- mice.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fluorochrome-conjugated antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8) and activation markers (e.g., anti-CD25, anti-CD69).
-
Flow cytometer.
Protocol:
-
Prepare a single-cell suspension of lymphocytes from the spleen or lymph nodes.
-
Aliquot approximately 1 x 10⁶ cells per tube.
-
Wash the cells with FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the appropriate combination of fluorochrome-conjugated antibodies.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on lymphocyte populations based on forward and side scatter, then on CD4+ or CD8+ T-cell populations. Within these gates, quantify the percentage of cells expressing CD25 and CD69 and their mean fluorescence intensity (MFI).
Conclusion and Future Directions
Cbl-b is a master regulator of T-cell activation and tolerance, and its intricate control over immune responses has profound implications for both autoimmune diseases and cancer. The hyper-responsive phenotype of Cbl-b deficient T-cells highlights its potential as a therapeutic target. Small molecule inhibitors of Cbl-b are currently under development and show promise in enhancing anti-tumor immunity.
Future research should focus on further elucidating the complete repertoire of Cbl-b substrates in T-cells under various activation states. A deeper understanding of the spatiotemporal regulation of Cbl-b activity will be crucial for the development of highly specific and effective therapeutic interventions. Furthermore, exploring the interplay between Cbl-b and other immune checkpoint molecules will likely reveal novel avenues for combination therapies in oncology. The continued investigation of this pivotal E3 ubiquitin ligase will undoubtedly pave the way for innovative treatments for a range of human diseases.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural analysis of the TKB domain of ubiquitin ligase Cbl-b complexed with its small inhibitory peptide, Cblin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of a c-Cbl–UbcH7 Complex RING Domain Function in Ubiquitin-Protein Ligases | Semantic Scholar [semanticscholar.org]
- 7. Coupling of the proto-oncogene product c-Cbl to the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cbl-b interacts with ubiquitinated proteins; differential functions of the UBA domains of c-Cbl and Cbl-b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for ubiquitin-mediated dimerization and activation of the ubiquitin protein ligase Cbl-b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Essential role of the E3 ubiquitin ligase Cbl-b in T cell anergy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. E3 Ubiquitin Ligase Cbl-b Regulates Pten via Nedd4 in T Cells Independently of Its Ubiquitin Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cbl-b regulates antigen-induced TCR down-regulation and IFN-gamma production by effector CD8 T cells without affecting functional avidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. rupress.org [rupress.org]
- 17. Molecular regulation of T-cell anergy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 19. Frontiers | Cbl-b Deficiency in Mice Results in Exacerbation of Acute and Chronic Stages of Allergic Asthma [frontiersin.org]
The Structure-Activity Relationship of Cbl-b-IN-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial intracellular immune checkpoint and an E3 ubiquitin ligase that negatively regulates T-cell and NK-cell activation.[1][2] Its role in dampening immune responses has made it a compelling target for cancer immunotherapy.[1][2] By inhibiting Cbl-b, the threshold for T-cell and NK-cell activation can be lowered, leading to a more robust anti-tumor immune response. Cbl-b-IN-9 is a potent small molecule inhibitor of Cbl-b, and understanding its structure-activity relationship (SAR) is paramount for the development of next-generation immunotherapies. This technical guide provides an in-depth analysis of this compound, including its inhibitory activity, the experimental protocols used for its characterization, and the key signaling pathways it modulates.
Data Presentation: Inhibitory Activity of this compound
This compound is a potent inhibitor of both Cbl-b and its close homolog, c-Cbl. The inhibitory activity is summarized in the table below.
| Compound | Target | IC50 (nM) |
| This compound | Cbl-b | 5.6 |
| This compound | c-Cbl | 4.7 |
Structure-Activity Relationship (SAR) of Lactam-Based Cbl-b Inhibitors
This compound belongs to a class of lactam-containing Cbl-b inhibitors. The patent WO2022169997A1 provides insights into the SAR of this chemical series. The core lactam scaffold is crucial for activity, with modifications at various positions influencing potency and selectivity.
Key SAR insights for related lactam-based inhibitors include:
-
Lactam Ring: The lactam moiety is a critical pharmacophore, likely involved in key interactions with the target protein. The ring size and substitution patterns on the lactam can significantly impact potency.
-
Substituents on the Lactam Nitrogen: Modifications at this position are generally well-tolerated and can be used to modulate physicochemical properties such as solubility and cell permeability.
-
Aromatic Substituents: The nature and substitution pattern of aromatic rings attached to the lactam core are major drivers of potency and selectivity. Electron-withdrawing and electron-donating groups at specific positions can lead to significant changes in inhibitory activity. For instance, studies on similar β-lactam structures have shown that the stereochemistry and electronic properties of substituents are critical for biological activity.[3][4]
Experimental Protocols
Cbl-b Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay is used to determine the IC50 value of inhibitors against Cbl-b E3 ligase activity.
Principle: The assay measures the ubiquitination of a substrate by Cbl-b. A GST-tagged Cbl-b and a biotinylated ubiquitin are used. A Europium cryptate-labeled anti-GST antibody and a second acceptor fluorophore-labeled streptavidin are used for detection. When Cbl-b is active, it auto-ubiquitinates, bringing the donor and acceptor fluorophores into close proximity and generating a FRET signal. Inhibitors will disrupt this process, leading to a decrease in the FRET signal.[5][6]
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT). Prepare solutions of recombinant human E1, E2 (UbcH5b), GST-Cbl-b, and biotin-ubiquitin. Prepare a serial dilution of this compound.
-
Reaction Setup: In a 384-well plate, add the assay buffer, ATP, E1, E2, GST-Cbl-b, and biotin-ubiquitin.
-
Inhibitor Addition: Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiation and Incubation: Initiate the reaction by adding the substrate (if applicable) or by incubating at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and acceptor-labeled streptavidin).
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665/620) and plot the percentage of inhibition against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a target engagement assay that confirms the binding of an inhibitor to its target protein in a cellular context.[7][8][9]
Principle: The binding of a ligand (inhibitor) to a protein can increase the protein's thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified. An increase in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.[7][8][9]
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., Jurkat T-cells) to a suitable density. Treat the cells with this compound or DMSO for a specific duration.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Detection: Quantify the amount of soluble Cbl-b in the supernatant using a suitable method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the percentage of soluble Cbl-b against the temperature for both treated and untreated samples. The shift in the melting curve indicates the degree of target engagement.
T-Cell Activation Assay (IL-2 Production)
This cell-based assay measures the functional consequence of Cbl-b inhibition on T-cell activation.
Principle: Cbl-b is a negative regulator of T-cell activation. Inhibiting Cbl-b is expected to enhance T-cell activation upon stimulation, leading to increased production of cytokines such as Interleukin-2 (IL-2).[10][11]
Methodology:
-
T-Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
Cell Culture and Treatment: Culture the T-cells in a suitable medium. Pre-incubate the cells with a serial dilution of this compound or DMSO.
-
T-Cell Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor (TCR) and co-stimulatory signaling.
-
Incubation: Incubate the cells for a period of 24-72 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IL-2 using an ELISA kit.
-
Data Analysis: Plot the concentration of IL-2 against the inhibitor concentration to determine the EC50 value (the concentration of inhibitor that induces a half-maximal response).
Signaling Pathways and Visualizations
Cbl-b exerts its negative regulatory function by ubiquitinating key signaling proteins in T-cells and NK-cells, targeting them for degradation or altering their function.[12][13] Inhibition of Cbl-b with this compound blocks this process, leading to enhanced immune cell activation.
Cbl-b Signaling in T-Cell Activation
In T-cells, Cbl-b is a critical gatekeeper that prevents aberrant activation. Upon T-cell receptor (TCR) engagement, Cbl-b is recruited to the signaling complex where it targets key downstream effectors. Inhibition of Cbl-b by this compound leads to sustained signaling and enhanced T-cell activation.
Caption: this compound inhibits Cbl-b, preventing the ubiquitination of key signaling molecules in T-cells.
Cbl-b Signaling in NK-Cell Activation
In Natural Killer (NK) cells, Cbl-b also acts as a negative regulator. It is involved in the downstream signaling of activating receptors and can dampen NK-cell effector functions. Cbl-b inhibition can therefore enhance NK-cell-mediated cytotoxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. resource.aminer.org [resource.aminer.org]
- 3. Structure-Activity Relationship Studies of β-Lactam-azide Analogues as Orally Active Antitumor Agents Targeting the Tubulin Colchicine Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. revvity.com [revvity.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
Cbl-b-IN-9: A Deep Dive into its Impact on Immune Checkpoint Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, playing a pivotal role in attenuating the activation of T cells and Natural Killer (NK) cells. Its function as a negative regulator of anti-tumor immunity has positioned it as a compelling target for cancer immunotherapy. This technical guide provides a comprehensive overview of a representative Cbl-b inhibitor, Cbl-b-IN-9, detailing its mechanism of action, its profound impact on immune checkpoint pathways, and the experimental methodologies used to elucidate its function. Through a combination of quantitative data, detailed protocols, and pathway visualizations, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the field of immuno-oncology.
Introduction: Cbl-b as an Intracellular Immune Checkpoint
Cbl-b is a RING finger E3 ubiquitin ligase predominantly expressed in immune cells, including T cells, B cells, and NK cells.[1][2] It functions as a key negative regulator of immune responses by establishing the activation threshold for T cells and modulating the tolerance of peripheral T cells.[1] In the absence of co-stimulatory signals, such as through CD28, Cbl-b is upregulated and activated, leading to the ubiquitination and subsequent degradation or functional inhibition of key signaling proteins downstream of the T cell receptor (TCR).[3][4] This action effectively acts as a brake on T cell activation, preventing excessive or inappropriate immune responses.[5]
Genetic knockout studies in mice have demonstrated that the absence of Cbl-b leads to enhanced T cell and NK cell-mediated anti-tumor activity and resistance to tumor transplantation.[2][6] These findings have spurred the development of small molecule inhibitors targeting Cbl-b as a novel cancer immunotherapy strategy.[7] These inhibitors aim to release the brakes on the immune system, allowing for a more robust and sustained anti-tumor response.[5] this compound is a potent, representative small molecule inhibitor of Cbl-b, designed to modulate these intracellular immune checkpoint pathways.
Mechanism of Action of this compound
This compound is an allosteric inhibitor that binds to Cbl-b and locks it in an inactive conformation, functioning as an "intramolecular glue".[8] This prevents the necessary conformational changes required for its E3 ligase activity.[9] Specifically, Cbl-b inhibitors obstruct the phosphorylation-dependent conformational change at tyrosine 363 (Y363), which is critical for its function.[9] By inhibiting Cbl-b's ability to ubiquitinate its target substrates, this compound effectively lowers the activation threshold of T cells.[4]
The primary mechanism of Cbl-b involves the ubiquitination of several key proteins in the TCR signaling cascade.[3] These substrates include:
-
Phospholipase C gamma 1 (PLCγ1): A crucial enzyme in the TCR signaling pathway that leads to the activation of downstream transcription factors.[3][4]
-
Vav1: A guanine nucleotide exchange factor that plays a role in cytoskeletal rearrangement and T cell activation.[4]
-
Zeta-chain-associated protein kinase 70 (ZAP-70): A tyrosine kinase that is one of the earliest signaling molecules activated upon TCR engagement.[3][4]
-
p85 subunit of PI3K: The regulatory subunit of phosphoinositide 3-kinase, a key signaling molecule downstream of CD28.[4]
By preventing the ubiquitination of these targets, this compound sustains their activity, leading to enhanced and prolonged signaling downstream of the TCR and co-stimulatory receptors. This results in increased T cell proliferation, cytokine production, and cytotoxic activity against tumor cells.[9][10]
Impact on T Cell Signaling Pathways
The inhibition of Cbl-b by this compound has a profound impact on multiple T cell signaling pathways, ultimately leading to a more potent anti-tumor immune response.
T Cell Receptor (TCR) Signaling
Cbl-b acts as a crucial negative regulator of the TCR signaling pathway.[4] Upon TCR engagement by an antigen-presenting cell (APC), a cascade of phosphorylation events is initiated. In the absence of co-stimulation, Cbl-b is recruited to the immunological synapse and ubiquitinates key signaling molecules like ZAP-70 and PLCγ1, dampening the signal.[3][4] this compound blocks this ubiquitination, leading to sustained phosphorylation and activation of these proteins.[10] This results in enhanced activation of downstream pathways, including the MAPK/ERK pathway, which is critical for T cell activation and cytokine production.[3][9]
CD28 Co-stimulatory Pathway
The CD28 co-stimulatory pathway is essential for robust T cell activation.[3] Cbl-b is a key negative regulator of CD28 signaling, in part through the ubiquitination of the p85 subunit of PI3K.[4] By inhibiting Cbl-b, this compound enhances PI3K signaling downstream of CD28, leading to increased T cell survival and proliferation.[4] Importantly, Cbl-b inhibition can lower the requirement for CD28 co-stimulation, enabling T cell activation even in the tumor microenvironment where co-stimulatory signals may be limited.[2]
PD-1 and CTLA-4 Checkpoint Pathways
While this compound acts on an intracellular checkpoint, its effects are intertwined with the established cell-surface checkpoint pathways of PD-1 and CTLA-4. Cbl-b functions downstream of these receptors.[11] CTLA-4 engagement has been shown to upregulate Cbl-b expression, contributing to its inhibitory function.[11] Furthermore, there is evidence linking PD-1 signaling to Cbl-b-mediated immunosuppression.[11] By inhibiting Cbl-b, this compound can potentially overcome the suppressive signals from both PD-1 and CTLA-4 pathways. Preclinical studies have shown that combining a Cbl-b inhibitor with an anti-PD-1 antibody results in synergistic anti-tumor activity, suggesting that targeting both intracellular and extracellular checkpoints can lead to a more comprehensive reversal of immune suppression.[12][13]
Impact on Natural Killer (NK) Cell Function
Cbl-b also plays a negative regulatory role in NK cells.[8][14] Inhibition of Cbl-b in NK cells leads to increased production of effector molecules like IFN-γ and granzyme B, and enhances their cytotoxic activity against tumor cells.[8] Cbl-b has been shown to mediate the ubiquitination of TAM receptors (Tyro3, Axl, Mer), which are involved in NK cell regulation.[11] By blocking this activity, Cbl-b inhibitors can unleash the full cytotoxic potential of NK cells, contributing to the overall anti-tumor response.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of Cbl-b inhibitors.
Table 1: In Vitro Activity of Cbl-b Inhibitors
| Assay | Cell Type | Cbl-b Inhibitor | Concentration | Endpoint | Result | Reference |
| Cbl-b Inhibition | Enzyme Assay | This compound | - | IC50 | 5.6 nM | [15] |
| c-Cbl Inhibition | Enzyme Assay | This compound | - | IC50 | 4.7 nM | [15] |
| Cbl-b Inhibition | HTRF Assay | NX-1607 | - | IC50 | 0.19 nM | [3] |
| T-Cell Activation | Human PBMCs | Cbl-b Inhibitor | 1 µM | IL-2 Secretion | Dramatic Increase | [13] |
| IFN-γ Secretion | Dramatic Increase | [13] | ||||
| NK Cell Cytotoxicity | Human NK Cells | Cbl-b Inhibitor | 3 µM | % Cytotoxicity | Increased | [9] |
| NK Cell Proliferation | Human NK Cells | Cbl-b Inhibitor | 3 µM | Proliferation | Increased | [9] |
| T-Cell Proliferation | Mouse CD3+ T cells | NX-1607 | 2 µM | % Ki-67+ cells | Significantly Augmented | [4] |
Table 2: In Vivo Anti-Tumor Efficacy of Cbl-b Inhibitors
| Tumor Model | Treatment | Dosing | Endpoint | Result | Reference |
| CT26 Colon Carcinoma | NX-1607 | 30 mg/kg, PO, QD | Tumor Growth Inhibition (TGI) | 71% (p<0.01) | [16] |
| NX-1607 + anti-PD-1 | 30 mg/kg + 10 mg/kg | Median Overall Survival | Markedly Improved | [3] | |
| Complete Tumor Rejection | Increased Frequency | [3] | |||
| MC38 Colon Carcinoma | NX-1607 | 30 mg/kg, PO, QD | Tumor Growth Inhibition | Significant | [3] |
| NX-1607 + anti-PD-1 | 30 mg/kg + 10 mg/kg | Median Overall Survival | Markedly Improved | [3] | |
| 4T1 Breast Cancer | NX-1607 | 30 mg/kg, PO, QD | Tumor Growth Inhibition | Significant | [3] |
| A20 B-cell Lymphoma | NX-1607 | Oral | Tumor Growth | Notably Decreased | [3] |
Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) after Cbl-b Inhibitor Treatment
| Tumor Model | Treatment | Cell Population | Change | Reference |
| CT26 Colon Carcinoma | NX-1607 (30 mg/kg) | CD8+ T cells | Increased Frequency and Number | [16] |
| CD8+ T cells to Treg ratio | Increased | [16] | ||
| A20 B-cell Lymphoma | NX-1607 | CD3+ T cells | Increased | [3] |
| CD4+ T cells | Increased | [3] | ||
| CD8+ T cells | Increased | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Cbl-b inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Cbl-b Activity
This assay is used to measure the E3 ligase activity of Cbl-b and the inhibitory potential of compounds like this compound.[3][17]
-
Principle: The assay measures the auto-ubiquitination of GST-tagged Cbl-b. A terbium-labeled anti-GST antibody serves as the donor fluorophore, and biotin-labeled ubiquitin, detected by streptavidin-acceptor, serves as the acceptor. When Cbl-b is active, it ubiquitinates itself, bringing the donor and acceptor into close proximity and generating a FRET signal.
-
Protocol:
-
Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ATP, biotin-labeled ubiquitin, and the Cbl-b inhibitor to be tested at various concentrations.
-
Add GST-tagged recombinant Cbl-b to initiate the reaction.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents: Terbium-labeled anti-GST antibody and streptavidin-d2.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
Read the fluorescence at 665 nm (acceptor) and 620 nm (donor) on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665/620) and plot against inhibitor concentration to determine the IC50 value.
-
In Vitro T-Cell Activation and Proliferation Assay
This assay assesses the ability of Cbl-b inhibitors to enhance T-cell activation and proliferation upon TCR stimulation.[4]
-
Principle: Primary T cells are stimulated through their TCR (e.g., with anti-CD3 antibodies) in the presence or absence of a Cbl-b inhibitor. Activation is measured by the upregulation of surface markers like CD69 and CD25, and proliferation is assessed by the dilution of a cell-permeant dye like CFSE or by staining for the proliferation marker Ki-67.
-
Protocol:
-
Isolate primary T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
-
Label the T cells with CFSE (Carboxyfluorescein succinimidyl ester) if measuring proliferation by dye dilution.
-
Plate the T cells in 96-well plates pre-coated with anti-CD3 antibody.
-
Add the Cbl-b inhibitor at various concentrations. Include a vehicle control.
-
For co-stimulation, soluble anti-CD28 antibody can also be added.
-
Culture the cells for 48-72 hours at 37°C.
-
Harvest the cells and stain with fluorescently labeled antibodies against T cell markers (e.g., CD4, CD8) and activation markers (e.g., CD69, CD25). If not using CFSE, stain for intracellular Ki-67 after fixation and permeabilization.
-
Analyze the cells by flow cytometry. Gate on the T cell populations and quantify the percentage of activated (CD69+/CD25+) and proliferating (CFSE-low or Ki-67+) cells.
-
Cytokine Release Assay (ELISA)
This assay quantifies the production of key cytokines, such as IL-2 and IFN-γ, by T cells following activation.
-
Principle: Supernatants from the T-cell activation assay are collected and the concentration of specific cytokines is measured using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Protocol:
-
After the T-cell activation culture, centrifuge the plates and collect the supernatants.
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-2).
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and a standard curve of the recombinant cytokine to the plate.
-
Incubate, then wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Incubate, then wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP).
-
Incubate, then wash the plate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
-
In Vivo Syngeneic Mouse Tumor Model
This model is used to evaluate the anti-tumor efficacy of Cbl-b inhibitors as monotherapy and in combination with other immunotherapies.[16][18]
-
Principle: Tumor cells of a specific mouse strain are implanted into immunocompetent mice of the same strain. This allows for the study of the interaction between the tumor, the immune system, and the therapeutic agent.
-
Protocol:
-
Inject a known number of tumor cells (e.g., CT26 colon carcinoma cells) subcutaneously into the flank of BALB/c mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, Cbl-b inhibitor, anti-PD-1 antibody, combination therapy).
-
Administer the treatments according to the desired schedule (e.g., oral gavage for the Cbl-b inhibitor daily, intraperitoneal injection for the antibody twice a week).
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., immunophenotyping of TILs).
-
Plot tumor growth curves and perform statistical analysis to determine the efficacy of the treatments.
-
Western Blot Analysis for Phosphorylated Signaling Proteins
This technique is used to detect the phosphorylation status of key signaling proteins downstream of the TCR, such as PLCγ1 and ERK.[3]
-
Principle: T cells are stimulated in the presence or absence of a Cbl-b inhibitor, and cell lysates are subjected to SDS-PAGE and western blotting to detect the phosphorylated forms of specific proteins using phospho-specific antibodies.
-
Protocol:
-
Stimulate T cells as described in the T-cell activation assay for a short period (e.g., 5-30 minutes).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-PLCγ1).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
-
Conclusion
This compound and other inhibitors of this E3 ubiquitin ligase represent a promising new class of cancer immunotherapies that target an intracellular immune checkpoint. By releasing the brakes on T cell and NK cell activation, these agents can unleash a potent and durable anti-tumor immune response. The preclinical data strongly support the continued development of Cbl-b inhibitors, both as monotherapies and in combination with existing checkpoint blockades like anti-PD-1. The detailed understanding of their mechanism of action and the robust experimental methodologies outlined in this guide provide a solid foundation for future research and clinical translation in the exciting field of immuno-oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. PD-1/LAG-3 co-signaling profiling uncovers CBL ubiquitin ligases as key immunotherapy targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nurixtx.com [nurixtx.com]
- 5. In Vivo Syngeneic Subcutaneous CT26 Colon Tumor Model Shuttle Session - Explicyte Immuno-Oncology [explicyte.com]
- 6. A Human In Vitro T Cell Exhaustion Model for Assessing Immuno-Oncology Therapies | Springer Nature Experiments [experiments.springernature.com]
- 7. nurixtx.com [nurixtx.com]
- 8. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cbl-b inhibits antigen recognition and slows cell cycle progression at late times during CD4+ T cell clonal expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nimbustx.com [nimbustx.com]
- 13. researchgate.net [researchgate.net]
- 14. Cbl ubiquitin ligases mediate the inhibition of natural killer cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nurixtx.com [nurixtx.com]
- 17. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 18. researchgate.net [researchgate.net]
The Lynchpin of Immune Tolerance: A Technical Guide to Cbl-b in Cancer Immunology
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the E3 ubiquitin ligase Cbl-b and its multifaceted role in cancer immunology. Addressed to researchers, scientists, and drug development professionals, this document details the molecular mechanisms, experimental data, and key methodologies central to understanding and targeting Cbl-b for therapeutic intervention.
Executive Summary
Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, playing a pivotal role in maintaining immune homeostasis and preventing autoimmunity.[1][2][3] Its function as a negative regulator of immune cell activation, particularly in T lymphocytes and Natural Killer (NK) cells, has positioned it as a compelling target in immuno-oncology.[1][2][4] By dampening activating signals, Cbl-b contributes to the immunosuppressive tumor microenvironment, thereby allowing cancer cells to evade immune surveillance.[5] This guide will delve into the core functions of Cbl-b, present quantitative data on its impact on anti-tumor immunity, and provide detailed protocols for key experimental assays.
The Core Function of Cbl-b: An E3 Ubiquitin Ligase
Cbl-b is a RING finger E3 ubiquitin ligase that mediates the attachment of ubiquitin to target proteins, marking them for degradation or altering their function.[6][7] This enzymatic activity is central to its role in regulating signal transduction downstream of various immune receptors.
Cbl-b in T Lymphocyte Activation
Cbl-b is a crucial gatekeeper of T-cell activation, setting the threshold for a productive immune response.[3][8] In the absence of co-stimulatory signals (Signal 2), Cbl-b is recruited to the T-cell receptor (TCR) complex upon antigen presentation (Signal 1). There, it ubiquitinates key downstream signaling molecules, including PLC-γ1 and the p85 subunit of PI3K, leading to their inactivation and preventing T-cell activation, a state known as anergy.[5][9]
Figure 1: Cbl-b signaling in T-cell activation.
Cbl-b in Natural Killer (NK) Cell Function
Cbl-b also negatively regulates the activation of NK cells, which are crucial for innate anti-tumor immunity.[10] It has been shown to be a negative regulator of NK cell proliferation and effector functions.[10] Downregulation of Cbl-b in human NK cells leads to increased expression of granzyme B and perforin, enhanced IFN-γ production, and greater cytotoxicity against tumor cells.[10][11]
Quantitative Data on Cbl-b Function in Cancer Immunology
The functional consequences of Cbl-b inhibition have been quantified in numerous preclinical studies. The following tables summarize key findings from studies utilizing Cbl-b knockout mice and Cbl-b inhibitors.
Effects of Cbl-b Knockout on T-Cell Function
| Parameter | Wild-Type (WT) | Cbl-b Knockout (-/-) | Fold Change | Reference |
| IL-2 Secretion (pg/mL) | [12] | |||
| anti-CD3 stimulation | ~100 | ~500-1000 | 5-10x | [12] |
| IFN-γ Secretion (pg/mL) | [12] | |||
| anti-CD3 stimulation | ~200 | ~1000-2000 | 5-10x | [12] |
| T-Cell Proliferation (% divided) | [13] | |||
| Anergic T cells + peptide | Significantly Reduced | Comparable to non-anergic | N/A | [13] |
Effects of Cbl-b Knockout/Inhibition on Anti-Tumor Immunity
| Tumor Model | Treatment/Genotype | Tumor Growth Inhibition | Survival Benefit | Reference |
| CT26 Colon Carcinoma | Cbl-b Knockout (-/-) | Significant | Increased | [14] |
| MC38 Colon Carcinoma | NX-1607 (Cbl-b inhibitor) | Significant | Increased | [15] |
| 4T1 Breast Cancer | NX-1607 (Cbl-b inhibitor) | Significant | Increased | [15] |
| B16 Melanoma | Cbl-b Knockout (-/-) | Tumor Rejection | Increased | [11] |
| UVB-induced Skin Cancer | Cbl-b Knockout (-/-) | >80% spontaneous rejection | N/A | [4] |
Effects of Cbl-b Inhibition on NK Cell Function
| Parameter | Control | Cbl-b siRNA | Fold Change | Reference |
| Granzyme B mRNA | Baseline | Significantly Increased | N/A | [10] |
| Perforin mRNA | Baseline | Upregulation Trend | N/A | [10] |
| IFN-γ Production (% of cells) | ~4.3% | ~11.5% | ~2.7x | [11] |
| Cytotoxicity (% lysis) | Baseline | Significantly Increased | N/A | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro T-Cell Proliferation Assay (CFSE Dilution)
This protocol is adapted from established methods for assessing T-cell proliferation.[1][13]
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Anti-CD3 and anti-CD28 antibodies
-
Flow cytometer
Procedure:
-
Isolate T cells from the spleen or lymph nodes of wild-type and Cbl-b knockout mice.
-
Resuspend cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of cold complete RPMI medium with 10% FBS.
-
Wash the cells twice with complete RPMI medium.
-
Plate the cells in 96-well plates coated with anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies.
-
Culture for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry, gating on the T-cell population and measuring the dilution of CFSE fluorescence.
Figure 2: Workflow for a CFSE-based T-cell proliferation assay.
In Vivo Syngeneic Tumor Model
This protocol outlines a general procedure for assessing the anti-tumor effects of Cbl-b inhibition in a syngeneic mouse model.[15]
Materials:
-
Syngeneic tumor cell line (e.g., CT26, MC38)
-
Cbl-b inhibitor (e.g., NX-1607) or vehicle control
-
Appropriate mouse strain (e.g., BALB/c for CT26)
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Culture tumor cells to ~80% confluency.
-
Subcutaneously inject 1 x 10^5 to 1 x 10^6 tumor cells into the flank of each mouse.
-
When tumors become palpable (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer the Cbl-b inhibitor or vehicle control orally or via intraperitoneal injection according to the desired dosing schedule.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Monitor animal health and body weight throughout the study.
-
At the study endpoint, euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).
Figure 3: Workflow for an in vivo syngeneic tumor model.
Cbl-b Ubiquitination Assay
This protocol describes a method to assess the E3 ligase activity of Cbl-b through an in vitro ubiquitination assay followed by western blotting.
Materials:
-
Recombinant Cbl-b, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and ubiquitin
-
Substrate protein (e.g., recombinant PLC-γ1)
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and western blotting apparatus
-
Antibodies against ubiquitin and the substrate protein
Procedure:
-
Set up the ubiquitination reaction by combining E1, E2, ubiquitin, ATP, and the substrate protein in the reaction buffer.
-
Initiate the reaction by adding recombinant Cbl-b.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated substrate, which will appear as a high-molecular-weight smear.
-
Strip and re-probe the membrane with an antibody against the substrate protein to confirm equal loading.
The Therapeutic Potential of Targeting Cbl-b
The robust anti-tumor responses observed in Cbl-b deficient models have spurred the development of small molecule inhibitors targeting Cbl-b.[15] These inhibitors aim to unleash the full potential of the immune system to recognize and eliminate cancer cells. Several Cbl-b inhibitors are currently in clinical development, showing promise in early-phase trials for the treatment of advanced solid tumors.[16][17] The therapeutic strategy of inhibiting Cbl-b offers a novel approach to cancer immunotherapy, potentially overcoming resistance to existing checkpoint inhibitors and benefiting a broader patient population.[4]
Conclusion
Cbl-b stands as a central regulator of immune cell function, acting as a critical barrier to potent anti-tumor immunity. Its role as an E3 ubiquitin ligase in dampening T-cell and NK-cell activation provides a clear rationale for its therapeutic targeting in cancer. The quantitative data from preclinical models robustly support the potential of Cbl-b inhibition to enhance anti-tumor responses. The experimental protocols detailed herein provide a foundation for researchers to further investigate the intricate biology of Cbl-b and to evaluate novel therapeutic strategies aimed at unleashing the immune system against cancer. The ongoing clinical development of Cbl-b inhibitors holds the promise of a new class of immunotherapies that could significantly impact the treatment of a wide range of malignancies.
References
- 1. CFSE dilution to study human T and NK cell proliferation in vitro. (2020) | Iñigo Terrén | 35 Citations [scispace.com]
- 2. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b Antibody | Cell Signaling Technology [cellsignal.com]
- 4. CRISPR/Cas9-based knock-out in human primary T cells (24-well setup) [protocols.io]
- 5. Intracellular Cytokine (INF-gamma) Staining Assay [bio-protocol.org]
- 6. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 7. In Vivo Bioluminescence Imaging of Tumor Progression in the Lewis Lung Carcinoma Orthotopic Mouse Model: A Comparison Between the Tail Vein Injection and Intranasal Instillation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. stemcell.com [stemcell.com]
Cbl-b-IN-9: A Technical Guide to Overcoming Immunotherapy Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of resistance to immune checkpoint inhibitors presents a significant hurdle in oncology. The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has been identified as a critical intracellular immune checkpoint, negatively regulating the activation of key anti-tumor immune cells, including T cells and Natural Killer (NK) cells. Inhibition of Cbl-b represents a promising strategy to lower the activation threshold of these immune effectors, thereby unleashing a potent anti-tumor response and potentially overcoming resistance to existing immunotherapies. This technical guide provides an in-depth overview of the preclinical data and methodologies associated with the investigation of Cbl-b inhibitors, with a focus on the potential of Cbl-b-IN-9, a potent small molecule inhibitor of Cbl-b. This document details the mechanism of action, key experimental protocols, and available quantitative data to support further research and development in this exciting area of immuno-oncology.
Introduction: The Role of Cbl-b in Immune Suppression
The immune system's ability to eradicate malignant cells is tightly regulated by a series of activating and inhibitory signals. While checkpoint inhibitors targeting surface receptors like PD-1 and CTLA-4 have revolutionized cancer treatment, a significant portion of patients do not respond or develop resistance.[1] This has spurred the investigation of novel intracellular targets that can modulate the immune response.
Cbl-b is a RING finger E3 ubiquitin ligase that functions as a crucial negative regulator of immune cell activation.[2] It is highly expressed in lymphocytes and acts as a gatekeeper to prevent excessive or inappropriate immune responses. In the context of cancer, the tumor microenvironment can exploit this regulatory function to suppress anti-tumor immunity. Cbl-b exerts its inhibitory effects by ubiquitinating key signaling proteins downstream of the T cell receptor (TCR) and co-stimulatory molecules like CD28, as well as affecting NK cell activating receptors. This ubiquitination can lead to protein degradation or altered signaling, ultimately raising the activation threshold of T cells and NK cells.[2]
Genetic knockout of Cbl-b in mice has been shown to confer potent anti-tumor immunity and rejection of established tumors, highlighting its potential as a therapeutic target.[3][4] Small molecule inhibitors of Cbl-b, such as this compound, are being developed to pharmacologically replicate this effect, offering a promising new modality to enhance the efficacy of cancer immunotherapy.
Mechanism of Action: How this compound Potentiates Anti-Tumor Immunity
This compound is a potent, cell-permeable small molecule inhibitor of the E3 ubiquitin ligase activity of Cbl-b. By blocking the catalytic function of Cbl-b, this compound prevents the ubiquitination of key downstream signaling molecules in T cells and NK cells. This leads to a lowered activation threshold and enhanced effector functions.
T Cell Activation
In T cells, Cbl-b acts as a critical checkpoint downstream of the TCR and CD28 co-stimulatory receptor. Upon T cell activation, Cbl-b would normally ubiquitinate proteins such as PLC-γ1, Vav1, and the p85 subunit of PI3K, dampening the signaling cascade. Inhibition of Cbl-b by this compound is expected to lead to:
-
Enhanced TCR Signaling: Increased and sustained phosphorylation of key signaling intermediates.
-
Lowered Dependence on Co-stimulation: T cell activation in the absence of strong co-stimulatory signals.
-
Increased Cytokine Production: Enhanced secretion of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[5][6]
-
Increased T Cell Proliferation: Robust expansion of antigen-specific T cells.
Natural Killer (NK) Cell Activation
In NK cells, Cbl-b has been shown to negatively regulate activating receptor signaling. Inhibition of Cbl-b can enhance the cytotoxic potential of NK cells against tumor targets. The expected effects of this compound on NK cells include:
-
Enhanced Cytotoxicity: Increased degranulation and release of cytotoxic granules (e.g., Granzyme B, Perforin) leading to improved tumor cell lysis.[7]
-
Increased Cytokine Production: Elevated secretion of IFN-γ and other pro-inflammatory cytokines.[7]
-
Overcoming Dysfunction: Reinvigoration of dysfunctional or "exhausted" NK cells within the tumor microenvironment.[8]
Quantitative Data
While comprehensive preclinical data for this compound is still emerging, the available information and data from analogous Cbl-b inhibitors and knockout models provide a strong rationale for its therapeutic potential.
In Vitro Potency
This compound has demonstrated potent inhibition of Cbl-b and the closely related c-Cbl in biochemical assays.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Cbl-b | 5.6 | MedchemExpress |
| This compound | c-Cbl | 4.7 | MedchemExpress |
Expected In Vitro Cellular Activity (Based on Analogous Inhibitors)
The following table summarizes the expected functional outcomes of Cbl-b inhibition in cellular assays, based on published data for other Cbl-b small molecule inhibitors and siRNA-mediated knockdown.
| Assay | Cell Type | Expected Outcome with Cbl-b Inhibition | Representative Data (from analogous inhibitors) | Reference |
| T Cell Proliferation | Human T Cells | Increased proliferation upon TCR stimulation | Significant increase in CFSE dilution | [9] |
| IL-2 Production | Human T Cells | Increased IL-2 secretion | >5-fold increase in IL-2 levels | [9] |
| IFN-γ Production | Human T Cells | Increased IFN-γ secretion | >10-fold increase in IFN-γ levels | [9] |
| NK Cell Cytotoxicity | Human NK Cells | Enhanced killing of tumor target cells | Significant increase in specific lysis of K562 cells | [7] |
Expected In Vivo Anti-Tumor Efficacy (Based on Analogous Inhibitors and Knockout Models)
In vivo studies with other Cbl-b inhibitors and in Cbl-b knockout mice have demonstrated significant anti-tumor activity.
| Model | Treatment/Genetic Modification | Tumor Growth Inhibition (%) | Key Findings | Reference |
| CT26 Syngeneic Mouse Model | Oral Cbl-b Inhibitor (NX-1607) | Significant | CD8+ T cell and NK cell-dependent anti-tumor activity | [10] |
| MC38 Syngeneic Mouse Model | Oral Cbl-b Inhibitor (NX-1607) | Significant | Combination with anti-PD-1 increased complete responses | [11] |
| B16F10 Metastasis Model | Cbl-b Knockout | Significant | NK cell-dependent rejection of metastases | [12] |
Experimental Protocols
The following protocols provide a framework for evaluating the in vitro and in vivo activity of Cbl-b inhibitors like this compound.
In Vitro Cbl-b Auto-ubiquitination Assay
This assay biochemically validates the inhibitory activity of this compound on the E3 ligase function of Cbl-b.
-
Objective: To determine the IC50 of this compound for the inhibition of Cbl-b auto-ubiquitination.
-
Principle: In the presence of E1, E2, ATP, and ubiquitin, Cbl-b catalyzes its own ubiquitination. The level of ubiquitination can be quantified, and the inhibitory effect of a compound can be measured.
-
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant human GST-tagged Cbl-b
-
Biotinylated ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound (or other test compound)
-
Detection reagents (e.g., Lumit™ anti-GST-SmBiT and Streptavidin-LgBiT)
-
96-well microplate
-
-
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, ATP, and biotinylated ubiquitin in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer.
-
Add the reaction mixture and the this compound dilutions to a 96-well plate.
-
Initiate the reaction by adding recombinant GST-Cbl-b.
-
Incubate the plate at 37°C for 1-4 hours with gentle shaking.
-
Stop the reaction and add detection reagents (e.g., Lumit™ reagents).
-
Incubate for 30-60 minutes at room temperature.
-
Read the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.
-
T Cell Proliferation Assay (CFSE-based)
This assay measures the effect of this compound on the proliferation of T cells following stimulation.
-
Objective: To quantify the dose-dependent effect of this compound on T cell proliferation.
-
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved, which can be measured by flow cytometry.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
CellTrace™ CFSE Cell Proliferation Kit
-
T cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Complete RPMI-1640 medium
-
This compound
-
Flow cytometer
-
-
Procedure:
-
Isolate PBMCs or T cells from healthy donor blood.
-
Label the cells with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies. Include unstimulated and vehicle-treated controls.
-
Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and stain with antibodies against T cell markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer and analyze the CFSE dilution profile to determine the percentage of divided cells and the proliferation index.
-
In Vivo Syngeneic Mouse Tumor Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Objective: To assess the in vivo anti-tumor activity of this compound as a monotherapy and in combination with an anti-PD-1 antibody.
-
Principle: A syngeneic tumor model uses immunocompetent mice, allowing for the evaluation of immunomodulatory agents.
-
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or CT26 colon carcinoma)
-
This compound formulated for oral administration
-
Anti-mouse PD-1 antibody
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
Administer this compound orally at the desired dose and schedule (e.g., daily).
-
Administer the anti-PD-1 antibody intraperitoneally at the desired dose and schedule (e.g., twice weekly).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, or when tumors reach the predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).
-
Analyze tumor growth curves and survival data to determine the efficacy of the treatments.
-
Conclusion and Future Directions
The inhibition of Cbl-b represents a highly promising strategy in immuno-oncology, with the potential to overcome resistance to current checkpoint inhibitors by directly activating potent anti-tumor immune cells. This compound, as a potent small molecule inhibitor of Cbl-b, warrants further investigation to fully characterize its preclinical and clinical potential.
Future studies should focus on:
-
Generating a comprehensive preclinical data package for this compound: This includes detailed in vitro cellular characterization and in vivo efficacy studies in multiple tumor models.
-
Investigating combination therapies: Exploring the synergy of this compound with other immunotherapies, targeted therapies, and chemotherapies.
-
Identifying predictive biomarkers: Discovering biomarkers that can identify patient populations most likely to respond to Cbl-b inhibition.
-
Elucidating the full spectrum of Cbl-b's roles: Further research into the diverse functions of Cbl-b in different immune cell subsets will provide a deeper understanding of the therapeutic potential and potential side effects of its inhibition.
This technical guide provides a foundational resource for researchers and drug developers interested in advancing the field of Cbl-b inhibition and exploring the therapeutic promise of this compound.
References
- 1. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nurixtx.com [nurixtx.com]
- 11. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 12. The E3 Ligase Cbl-b and TAM receptors regulate cancer metastasis via natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Signaling Effects of Cbl-b Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream signaling effects of Cbl-b inhibitors, with a focus on compounds structurally and functionally related to Cbl-b-IN-9. Given the limited publicly available data on this compound, this guide leverages extensive research on the well-characterized, first-in-class Cbl-b inhibitor, NX-1607, to delineate the core mechanism of action and cellular consequences of this promising class of cancer immunotherapeutics. This compound is presumed to be a closely related compound, and thus its effects are expected to be highly similar.
Core Concept: Cbl-b as a Negative Regulator of Immune Activation
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint.[1][2] It acts as a negative regulator, or a brake, on the activation of key immune cells, particularly T-cells and Natural Killer (NK) cells.[1] Cbl-b carries out this function by targeting key signaling proteins for ubiquitination, a process that marks them for degradation.[1] This dampens the immune response and, in the context of cancer, can contribute to an immunosuppressive tumor microenvironment.[3][4]
Inhibiting Cbl-b removes this brake, thereby lowering the activation threshold for T-cells and NK cells and unleashing a more potent anti-tumor immune response.[5][6]
Mechanism of Action of Cbl-b Inhibitors
Potent Cbl-b inhibitors like NX-1607 function as a novel "intramolecular glue."[5] Instead of blocking an active enzymatic site, the inhibitor locks the Cbl-b protein in a closed, inactive conformation.[3][5] This allosteric inhibition prevents a critical phosphorylation event on tyrosine 363 (Y363) that is required to switch Cbl-b into its active state, thus blocking its E3 ligase activity.[6]
Downstream Signaling Pathways Affected by Cbl-b Inhibition
The primary consequence of Cbl-b inhibition is the enhanced and sustained signaling through the T-cell receptor (TCR) and other activating immune receptors.[1][6]
-
Enhanced TCR Signaling: Cbl-b normally ubiquitinates and promotes the degradation of several key proteins in the TCR signaling cascade, including PLCγ1, VAV1, and the p85 subunit of PI3K.[4][6][7] Inhibition of Cbl-b prevents this degradation, leading to a more robust and sustained signal upon TCR engagement.[6]
-
Activation of the MAPK/ERK Pathway: A key downstream consequence is the enhanced activation of the MAPK/ERK signaling pathway.[6] Cbl-b inhibition leads to the accumulation of phosphorylated Phospholipase C gamma 1 (p-PLCγ1), a critical upstream activator of this pathway.[6] Sustained ERK activation is a hallmark of potent T-cell activation.[6]
Quantitative Data on the Effects of Cbl-b Inhibition
The following tables summarize the quantitative effects observed with potent Cbl-b inhibitors, which are expected to be representative of this compound.
Table 1: In Vitro Efficacy of Cbl-b Inhibitors
| Parameter | Inhibitor | Value | Cell Type/System | Reference |
|---|---|---|---|---|
| IC50 | NX-1607 | 0.19 nM | HTRF Assay (Cbl-b:Ub-UbcH5b interaction) | [6] |
| IC50 | This compound (Compound 300) | 5.6 nM | Biochemical Assay | [MedchemExpress] |
| IC50 (c-Cbl) | this compound (Compound 300) | 4.7 nM | Biochemical Assay | [MedchemExpress] |
Table 2: Cellular Effects on T-Cells
| Effect | Inhibitor | Conditions | Result | Reference |
|---|---|---|---|---|
| IL-2 Secretion | NX-1607 | Primary Human T-cells + anti-CD3 | Dose-dependent increase | [8] |
| IFN-γ Secretion | NX-1607 | Primary Human T-cells + anti-CD3 | Dose-dependent increase | [8] |
| T-Cell Proliferation | NX-1607 | Primary T-cells | Increased proliferation | [6] |
| CD69 Expression | NX-1607 | Jurkat T-cells | Upregulated expression |[6] |
Table 3: Cellular Effects on NK Cells
| Effect | Inhibitor | Conditions | Result | Reference |
|---|---|---|---|---|
| IFN-γ Secretion | HOT-A | Primary Human NK cells + stimulation | Enhanced production | [9] |
| Granzyme B Secretion | HOT-A | Primary Human NK cells + stimulation | Enhanced secretion | [9] |
| Cytotoxicity | HOT-A | NK/K562 co-culture | Dose-dependent increase | [9] |
| Proliferation | HOT-A | Primary Human NK cells | Enhanced proliferation |[9] |
Detailed Experimental Protocols
This section provides methodologies for key experiments to assess the downstream effects of Cbl-b inhibitors.
This assay directly measures the E3 ligase activity of Cbl-b.
-
Principle: Recombinant E1, E2 (UbcH5b), biotinylated-ubiquitin, and Cbl-b are incubated with a substrate (e.g., SRC kinase). The transfer of biotin-ubiquitin to the substrate is detected.[10][11]
-
Protocol (TR-FRET based):
-
Reagents: E1 activating enzyme, E2 conjugating enzyme (UbcH5b), GST-tagged Cbl-b, His-tagged SRC (substrate), Biotin-Ubiquitin, ATP, assay buffer. Detection reagents: Europium-labeled anti-GST antibody, APC-labeled anti-His antibody.
-
Procedure: a. Add assay buffer, ATP, Biotin-Ubiquitin, E1, and E2 to a 384-well plate. b. Add test inhibitor (e.g., this compound) at various concentrations. c. Add Cbl-b and SRC to initiate the reaction. d. Incubate for 1-2 hours at 37°C. e. Add detection reagents to stop the reaction and allow for antibody binding. f. Read the plate on a TR-FRET compatible reader. A decrease in the FRET signal indicates inhibition of ubiquitination.
-
This assay measures the functional consequence of Cbl-b inhibition on T-cell activation.
-
Principle: Primary T-cells are stimulated through the TCR (e.g., with anti-CD3 antibodies). The release of activation cytokines like IL-2 and IFN-γ into the supernatant is quantified.[12][13]
-
Protocol (ELISA based):
-
Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) and enrich for CD3+ T-cells.
-
Stimulation: a. Coat a 96-well plate with anti-human CD3 antibody overnight at 4°C. Wash wells. b. Plate T-cells at 1x105 cells/well. c. Add this compound at desired concentrations. Soluble anti-CD28 antibody can be added for co-stimulation. d. Incubate for 48-72 hours at 37°C, 5% CO2.
-
Cytokine Measurement: a. Centrifuge the plate and collect the supernatant. b. Quantify IL-2 and IFN-γ concentrations using standard ELISA kits according to the manufacturer's instructions.
-
This method visualizes the phosphorylation status of key signaling intermediates.[14][15]
-
Principle: T-cells are stimulated for short time periods, lysed, and the phosphorylation of proteins like PLCγ1 and ERK is detected using phospho-specific antibodies.
-
Protocol:
-
Cell Stimulation: a. Starve Jurkat T-cells or primary T-cells in serum-free media for 2-4 hours. b. Pre-treat cells with this compound for 1 hour. c. Stimulate cells with anti-CD3/CD28 antibodies for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Lysis and Protein Quantification: a. Immediately lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors. b. Clarify lysates by centrifugation. c. Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. b. Incubate with primary antibodies (e.g., anti-p-PLCγ1, anti-p-ERK, anti-total PLCγ1, anti-total ERK, anti-GAPDH) overnight at 4°C. c. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Detect signal using an ECL substrate and imaging system.
-
Conclusion
This compound and related compounds represent a promising new class of immuno-oncology agents. By acting as molecular glues to inactivate the E3 ligase Cbl-b, they effectively remove a key brake on T-cell and NK cell activation. The primary downstream effects include the potentiation of TCR signaling, sustained activation of the MAPK/ERK pathway, and a robust increase in the proliferation and effector functions of anti-tumor lymphocytes. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and characterize the cellular and molecular consequences of Cbl-b inhibition in various preclinical models.
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Nurix Presents the Discovery and Chemical Structure of First-in-Class CBL-B Inhibitor NX-1607 at the American Chemical Society (ACS) Meeting | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 6. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. nurixtx.com [nurixtx.com]
- 9. researchgate.net [researchgate.net]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. T Cell Activation Bioassay (IL-2) Protocol [worldwide.promega.com]
- 13. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 14. cd-genomics.com [cd-genomics.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cbl-b-IN-9 in a Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) is a critical negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy.[1][2] By inhibiting Cbl-b, the threshold for T-cell and NK-cell activation can be lowered, thereby enhancing the body's natural anti-tumor immune response. Cbl-b-IN-9 is a potent, small-molecule inhibitor of both Cbl-b and the highly homologous c-Cbl, with IC50 values of 5.6 nM and 4.7 nM, respectively.[3][4][5]
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a drug with its target protein in a cellular environment.[6][7][8] The principle of CETSA is based on the ligand-induced stabilization of a target protein against thermal denaturation.[6][8] When a small molecule like this compound binds to its target protein (Cbl-b), it increases the protein's thermal stability. Consequently, upon heating, less of the drug-bound protein will denature and aggregate compared to the unbound protein.[8] This difference in the amount of soluble protein remaining after a heat challenge can be quantified to determine target engagement.
These application notes provide a detailed protocol for utilizing this compound in both melt curve and isothermal dose-response (ITDRF) CETSA formats to confirm and characterize its binding to Cbl-b in intact cells.
Cbl-b Signaling Pathway
Cbl-b acts as a key intracellular checkpoint by ubiquitinating various signaling proteins downstream of immune cell receptors, such as the T-cell receptor (TCR), targeting them for degradation.[1][2] This action dampens the activation signal. Inhibition of Cbl-b by this compound blocks this ubiquitination, leading to sustained signaling and enhanced immune cell activation.
Figure 1: Simplified Cbl-b signaling pathway in T-cells.
Principle of CETSA with this compound
The binding of this compound to the Cbl-b protein creates a more stable complex. This increased stability means that the Cbl-b:this compound complex requires a higher temperature to denature compared to the unbound Cbl-b protein. By heating cell lysates treated with the inhibitor and then separating the soluble and aggregated fractions, the amount of stabilized, soluble Cbl-b can be measured, typically by Western Blot or other protein detection methods.
Figure 2: Principle of Cbl-b stabilization by this compound in CETSA.
Quantitative Data Summary
While specific CETSA data for this compound is not publicly available, the following table summarizes representative data for a closely related Cbl-b inhibitor, C7683, which demonstrates the expected magnitude of thermal stabilization.[1] C7683 is an analogue of the clinical candidate Nx-1607 and binds to the same pocket as this compound.[1][2]
| Compound | Target | Assay Type | Concentration | Thermal Shift (ΔTm) | EC50 (ITDRF) | Reference |
| C7683 | Cbl-b | DSF (in vitro) | 3 µM | 10 ± 0.4 °C | N/A | [1] |
| C7683 | Cbl-b | HiBiT-CETSA (cellular) | 1 µM - 10 µM | >15 °C | Significant stabilization at 1 nM | [1] |
| This compound | Cbl-b | CETSA (cellular) | (Predicted) | (Predicted to be significant) | (Predicted in low nM range) | N/A |
DSF: Differential Scanning Fluorimetry; N/A: Not Applicable/Not Available. The data for C7683 is provided as a reference for expected results.
Experimental Protocols
The following protocols are adapted from established CETSA methodologies and a specific HiBiT-CETSA protocol for a Cbl-b inhibitor.[1][4]
CETSA Experimental Workflow Diagram
Figure 3: General experimental workflow for a Western Blot-based CETSA.
Protocol 1: CETSA Melt Curve for this compound
This protocol determines the melting temperature (Tm) of Cbl-b in the presence and absence of this compound.
Materials:
-
Cell line expressing endogenous Cbl-b (e.g., Jurkat, HEK293T)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Protease Inhibitor Cocktail
-
DMSO (vehicle control)
-
PCR plates or tubes
-
Thermal cycler
-
Microcentrifuge (4°C)
-
Reagents for Western Blotting (LDS sample buffer, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer, primary anti-Cbl-b antibody, HRP-conjugated secondary antibody, ECL substrate)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Harvest cells, wash with PBS, and resuspend in fresh culture medium to a final concentration of 10-20 x 106 cells/mL.
-
Divide the cell suspension into two aliquots. Treat one with a fixed concentration of this compound (e.g., 1 µM) and the other with an equivalent volume of DMSO.
-
Incubate the cells for 1 hour at 37°C in a CO2 incubator.
-
-
Heat Challenge:
-
Aliquot 50 µL of the treated cell suspensions into separate PCR tubes for each temperature point.
-
Prepare a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments).
-
Place the PCR tubes in the thermal cycler and heat for 3 minutes at the designated temperatures.
-
Immediately after heating, cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Add protease inhibitor cocktail to all samples.
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
-
Sample Preparation and Western Blot:
-
Carefully collect the supernatant (soluble protein fraction) from each tube.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentration for all samples and mix with LDS sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Perform SDS-PAGE and Western Blot analysis using a primary antibody specific for Cbl-b. An antibody for a loading control that does not shift with temperature (e.g., GAPDH) should also be used.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for Cbl-b at each temperature for both DMSO and this compound treated samples.
-
Normalize the Cbl-b band intensity at each temperature to the intensity of the 37°C or lowest temperature sample.
-
Plot the normalized intensity versus temperature for both conditions.
-
Fit the data to a sigmoidal curve to determine the Tm (the temperature at which 50% of the protein is denatured). The difference in Tm between the DMSO and this compound curves is the thermal shift (ΔTm).
-
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) for this compound
This protocol determines the potency (EC50) of this compound for target engagement at a fixed temperature.
Procedure:
-
Cell Culture and Treatment:
-
Prepare cells as described in Protocol 1.
-
Prepare a serial dilution of this compound in culture medium (e.g., from 10 µM down to 0.1 nM). Include a DMSO-only control.
-
Treat cell aliquots with each concentration of this compound and incubate for 1 hour at 37°C.
-
-
Heat Challenge:
-
From the melt curve experiment (Protocol 1), select a temperature that results in approximately 50-80% precipitation of Cbl-b in the DMSO-treated sample (e.g., Tm + 2-4°C). This will be the fixed temperature for the ITDRF experiment.
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat all samples at the chosen fixed temperature for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis, Fractionation, and Western Blot:
-
Proceed with cell lysis, fractionation, and Western Blot analysis as described in steps 3 and 4 of Protocol 1.
-
-
Data Analysis:
-
Quantify the Cbl-b band intensities for each this compound concentration.
-
Normalize the data, setting the intensity of the non-heated control as 100% stabilization and the heated DMSO control as 0% stabilization.
-
Plot the normalized Cbl-b intensity versus the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the EC50 value, which represents the concentration of this compound required to achieve 50% stabilization of Cbl-b.
-
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for validating the intracellular target engagement of small-molecule inhibitors like this compound. By following these detailed protocols, researchers can robustly demonstrate and quantify the binding of this compound to Cbl-b within a physiologically relevant context. This confirmation is a critical step in the preclinical validation of Cbl-b inhibitors and provides essential data to correlate target engagement with downstream functional outcomes, ultimately aiding in the development of novel immunotherapies.
References
- 1. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cbl-b-IN-9 TR-FRET Assay
Measuring Cbl-b E3 Ligase Activity and Inhibition with Cbl-b-IN-9
These application notes provide a detailed protocol for utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the ubiquitination activity of the E3 ligase Cbl-b and to characterize the inhibitory effects of compounds such as this compound. This powerful and homogeneous assay format is ideal for high-throughput screening (HTS) and determination of inhibitor potency.
Introduction to Cbl-b and Ubiquitination
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a critical role as a negative regulator in the immune system.[1][2][3] Specifically, it is a key intracellular checkpoint in T-cells and NK cells, controlling their activation thresholds.[3][4] By catalyzing the attachment of ubiquitin to target proteins, Cbl-b marks them for degradation or alters their signaling functions, thereby modulating immune responses.[5][6][7] Dysregulation of Cbl-b activity is implicated in autoimmune diseases and cancer, making it an attractive therapeutic target.[3][8] The development of small molecule inhibitors, such as this compound and others in its class, offers a promising avenue for cancer immunotherapy by enhancing anti-tumor immune responses.[4][9]
Principle of the TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust biochemical assay platform well-suited for studying E3 ligase activity.[10][11] The assay described here measures the auto-ubiquitination of Cbl-b, a common proxy for its E3 ligase activity.[4][10]
The principle involves a multi-step enzymatic cascade (E1, E2, and E3) and a FRET-based detection method.[1][12] In this assay, GST-tagged Cbl-b is incubated with an E1 activating enzyme, an E2 conjugating enzyme (like UBCH5b), ATP, and biotin-labeled ubiquitin.[4][13] If active, Cbl-b will catalyze the transfer of biotin-ubiquitin to itself.
Detection is achieved by adding a Europium (Eu) or Terbium (Tb)-labeled anti-GST antibody (the FRET donor) and a streptavidin-conjugated acceptor fluorophore (e.g., Cy5 or dye-labeled acceptor).[4][14][15] When the donor and acceptor are in close proximity—as they are when Cbl-b is auto-ubiquitinated with biotin-ubiquitin—excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[11] The resulting TR-FRET signal is directly proportional to the extent of Cbl-b auto-ubiquitination. Small molecule inhibitors will disrupt this process, leading to a decrease in the TR-FRET signal.
Cbl-b Signaling Pathway
The following diagram illustrates the central role of Cbl-b in the ubiquitination cascade, which is a three-step enzymatic process involving ubiquitin-activating (E1), ubiquitin-conjugating (E2), and ubiquitin-ligase (E3) enzymes.[1] Cbl-b, as the E3 ligase, provides substrate specificity to this pathway.
Caption: Cbl-b mediated ubiquitination pathway.
Experimental Protocols
This protocol is adapted from commercially available Cbl-b TR-FRET assay kits and general principles of TR-FRET assays for E3 ligases.[4][12][13]
Materials and Reagents:
-
Human Cbl-b (GST-tagged)
-
UBE1 (E1 Ubiquitin Activating Enzyme)
-
UBCH5b (E2 Ubiquitin Conjugating Enzyme)
-
Biotin-labeled Ubiquitin
-
ATP
-
Cbl-b Assay Buffer
-
Tb-labeled anti-GST Antibody (Donor)
-
Dye-labeled Streptavidin (Acceptor)
-
This compound or other test compounds
-
White, low-volume, non-binding 384-well microplate
-
TR-FRET compatible microplate reader
Experimental Workflow Diagram
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. CBL (gene) - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. biorxiv.org [biorxiv.org]
- 10. E3 ligase activity assay - Profacgen [profacgen.com]
- 11. Analysis of Ubiquitin E3 Ligase Activity using selective polyubiquitin binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Cbl-b-IN-9: A Potent Inhibitor for Advancing Tumor-Infiltrating Lymphocyte Research
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and Natural Killer (NK) cells.[1][2] Inhibition of Cbl-b presents a promising therapeutic strategy to enhance anti-tumor immunity by lowering the activation threshold of tumor-infiltrating lymphocytes (TILs), thereby promoting a robust and effective anti-cancer response.[2] Cbl-b-IN-9 is a novel and potent small molecule inhibitor of Cbl-b, offering a valuable tool for researchers to investigate the role of Cbl-b in the tumor microenvironment and to explore its therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the study of TILs.
This compound: A Profile
This compound (also known as Compound 300) is a lactam-based inhibitor of Cbl-b and the closely related c-Cbl.[3][4] Its potency against these E3 ligases makes it a valuable tool for dissecting their roles in immune cell function.
| Compound | Target | IC50 | Reference |
| This compound | Cbl-b | 5.6 nM | [3] |
| c-Cbl | 4.7 nM | [3] |
Cbl-b Signaling Pathway in T Cell Activation
Cbl-b acts as a negative regulator of T cell activation downstream of the T cell receptor (TCR). Upon TCR engagement without co-stimulation, Cbl-b ubiquitinates key signaling proteins, such as ZAP70 and the p85 subunit of PI3K, targeting them for degradation and thereby dampening the activation signal.[4][5] Inhibition of Cbl-b with this compound is expected to block this negative regulation, leading to enhanced and sustained T cell activation.
Caption: Cbl-b signaling pathway in T cell activation.
Experimental Workflow for Studying TILs with this compound
A typical workflow for investigating the effects of this compound on TILs involves isolating these immune cells from tumor tissue, followed by in vitro functional assays or in vivo studies in tumor-bearing animal models.
Caption: Experimental workflow for this compound and TILs.
Protocols
Protocol 1: Isolation of Tumor-Infiltrating Lymphocytes (TILs) from Murine Tumors
This protocol describes the isolation of TILs from fresh murine tumor tissue using mechanical dissociation and density gradient centrifugation.
Materials:
-
Freshly excised tumor tissue
-
RPMI-1640 medium
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
70 µm cell strainer
-
Sterile dissecting tools (scissors, forceps)
-
50 mL conical tubes
-
Syringe plunger
-
Centrifuge
Procedure:
-
Place the freshly excised tumor in a petri dish containing cold RPMI-1640 medium.
-
Mechanically mince the tumor into small pieces (1-2 mm³) using sterile scissors and forceps.
-
Transfer the minced tissue and medium to a 70 µm cell strainer placed on a 50 mL conical tube.
-
Gently press the tissue through the strainer using the plunger of a sterile syringe to create a single-cell suspension. Wash the strainer with additional RPMI-1640 to maximize cell recovery.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of RPMI-1640.
-
Carefully layer the 10 mL of cell suspension over 10 mL of Ficoll-Paque PLUS in a 50 mL conical tube, creating a sharp interface.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the buffy coat layer containing the lymphocytes at the plasma-Ficoll interface.
-
Wash the isolated TILs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the final TIL pellet in an appropriate medium for downstream applications.
Protocol 2: In Vitro TIL Activation and Function Assays with this compound
This protocol outlines the steps to assess the effect of this compound on the activation and function of isolated TILs in vitro.
Materials:
-
Isolated TILs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
This compound (dissolved in DMSO)
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assay
-
Cytokine detection kits (e.g., ELISA or CBA)
-
96-well culture plates
Procedure:
A. TIL Proliferation Assay:
-
Label isolated TILs with CFSE according to the manufacturer's instructions.
-
Seed the CFSE-labeled TILs in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1 µg/mL).
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
Add this compound at various concentrations (e.g., 1 nM to 1 µM). Include a DMSO vehicle control.
-
Culture the cells for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and analyze CFSE dilution by flow cytometry to determine the percentage of proliferating cells.
B. Cytokine Release Assay:
-
Seed isolated TILs in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody.
-
Add this compound at various concentrations. Include a DMSO vehicle control.
-
Culture the cells for 48-72 hours.
-
Collect the culture supernatant and measure the concentration of cytokines such as IFN-γ and TNF-α using ELISA or a cytometric bead array (CBA) kit.
Protocol 3: In Vivo Murine Syngeneic Tumor Model Study
This protocol describes a general framework for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
Syngeneic tumor cell line (e.g., MC38, CT26)
-
Immune-competent mice (e.g., C57BL/6 or BALB/c)
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors can be excised for analysis of the tumor microenvironment, including the isolation and characterization of TILs as described in Protocol 1.
Expected Outcomes and Data Interpretation
Treatment of TILs with this compound is expected to enhance their effector functions. While specific data for this compound in TILs is not yet published, studies with other Cbl-b inhibitors provide an indication of the anticipated results.
| Assay | Expected Outcome with this compound Treatment | Reference (similar Cbl-b inhibitors) |
| TIL Proliferation | Increased percentage of dividing TILs. | [6] |
| Cytokine Production | Elevated secretion of IFN-γ and TNF-α by TILs. | [6] |
| In Vivo Tumor Growth | Inhibition of tumor growth in syngeneic mouse models. | [6] |
| TIL Infiltration | Increased infiltration of CD8+ T cells and NK cells into the tumor. | [6] |
Note: The provided protocols are general guidelines and may require optimization based on the specific tumor model and experimental setup. The biological effects of this compound should be validated in the specific system being studied. The data presented for other Cbl-b inhibitors is for illustrative purposes and may not be directly transferable to this compound.
References
- 1. Tumor rejection in Cblb-/- mice depends on IL-9 and Th9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2022169997A1 - Lactams as cbl-b inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Cbl-b-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of various immune cells, including T cells and Natural Killer (NK) cells.[1][2][3][4][5][6][7][8] By targeting key signaling proteins for ubiquitination and degradation, Cbl-b establishes a threshold for immune cell activation, thereby playing a crucial role in maintaining immune tolerance.[1][2][5][7] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity by augmenting the effector functions of immune cells.[3][7][9]
Cbl-b-IN-9 is a potent and selective small molecule inhibitor of Cbl-b. These application notes provide detailed protocols for utilizing flow cytometry to analyze the functional consequences of treating human immune cells with this compound. The described assays are essential for characterizing the inhibitor's effects on immune cell activation, proliferation, and cytokine production.
Principle of Cbl-b Inhibition
Cbl-b acts downstream of key immune receptors, such as the T cell receptor (TCR) and co-stimulatory molecules like CD28.[1][7][8][10] Upon immune cell stimulation, Cbl-b targets signaling intermediates like Phospholipase C gamma 1 (PLCγ1), the p85 subunit of PI3K, and Vav1 for ubiquitination, leading to the attenuation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[7][11][12][13] By inhibiting the E3 ligase activity of Cbl-b, this compound is expected to prevent the degradation of these key signaling molecules, resulting in enhanced and sustained immune cell activation. This leads to increased proliferation, cytokine secretion, and cytotoxic activity against target cells.[3][7][9][12][14][15]
Data Summary: Expected Effects of Cbl-b Inhibition on Immune Cells
The following tables summarize the anticipated quantitative and qualitative outcomes of Cbl-b inhibition on T cells and NK cells, based on published literature for similar Cbl-b inhibitors.
Table 1: Expected Effects of Cbl-b Inhibition on T Cell Function
| Parameter | Expected Outcome with this compound Treatment | Flow Cytometry Assay | Key Markers |
| Activation | Increased percentage of activated T cells | Surface Marker Staining | CD25, CD69, ICOS[16] |
| Proliferation | Increased proliferation rate | Proliferation Dye Dilution | CFSE, CellTrace™ Violet[9][12][15] |
| Cytokine Production | Increased percentage of cytokine-producing cells and Mean Fluorescence Intensity (MFI) | Intracellular Cytokine Staining | IFN-γ, TNF-α, IL-2[12][13] |
| Signaling | Increased phosphorylation of key signaling proteins | Phosflow | p-PLCγ1, p-ERK1/2, p-ZAP70[7][12] |
Table 2: Expected Effects of Cbl-b Inhibition on NK Cell Function
| Parameter | Expected Outcome with this compound Treatment | Flow Cytometry Assay | Key Markers |
| Activation/Degranulation | Increased degranulation upon target cell engagement | Surface Marker Staining | CD107a[9] |
| Cytotoxicity | Increased killing of target cells | Cytotoxicity Assay | Viability dyes (e.g., 7-AAD, Propidium Iodide) for target cells |
| Cytokine Production | Increased percentage of cytokine-producing cells and MFI | Intracellular Cytokine Staining | IFN-γ, Granzyme B[3][14] |
| Proliferation | Increased proliferation rate | Proliferation Dye Dilution | CFSE, CellTrace™ Violet[9][15] |
Visualizing the Cbl-b Signaling Pathway and Experimental Workflow
Caption: Cbl-b negatively regulates T cell activation by ubiquitinating key signaling molecules.
Caption: General workflow for assessing immune cell function after this compound treatment.
Experimental Protocols
Protocol 1: T Cell Activation and Surface Marker Staining
This protocol is designed to assess the effect of this compound on the expression of early activation markers on T cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Plate-bound anti-human CD3 antibody
-
Soluble anti-human CD28 antibody
-
FACS buffer (PBS with 2% FBS, 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69
-
96-well U-bottom plate
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate Coating: Coat wells of a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash wells three times with sterile PBS before use.
-
Cell Treatment:
-
Add 100 µL of the PBMC suspension to each well.
-
Prepare serial dilutions of this compound and vehicle control in complete medium. Add the desired final concentrations to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
-
Cell Stimulation: Add soluble anti-human CD28 antibody (e.g., 1-2 µg/mL final concentration) to the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Cell Staining:
-
Harvest cells and transfer to a V-bottom 96-well plate or FACS tubes.
-
Wash cells once with 200 µL of cold FACS buffer and centrifuge at 350 x g for 5 minutes.
-
Prepare an antibody cocktail containing anti-CD3, anti-CD4, anti-CD8, anti-CD25, and anti-CD69 at pre-titrated optimal concentrations in FACS buffer.
-
Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition: Resuspend cells in 200-300 µL of FACS buffer and acquire events on a flow cytometer.
-
Data Analysis: Gate on CD4+ and CD8+ T cell populations and quantify the percentage and MFI of CD25 and CD69 expressing cells.
Protocol 2: T Cell Proliferation Assay using CellTrace™ Violet
This protocol measures the proliferative capacity of T cells following treatment with this compound.
Materials:
-
Materials from Protocol 1
-
CellTrace™ Violet Cell Proliferation Kit
-
PBS
Procedure:
-
Cell Labeling:
-
Isolate PBMCs as described previously.
-
Wash and resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CellTrace™ Violet dye to a final concentration of 1-5 µM. Mix immediately.
-
Incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Incubate for 5 minutes on ice.
-
Wash cells twice with complete medium.
-
-
Cell Treatment and Stimulation: Follow steps 3-5 from Protocol 1, using the CellTrace™ Violet-labeled cells. A longer incubation period (e.g., 4-5 days) is required to observe multiple rounds of cell division.
-
Cell Staining: At the end of the incubation period, harvest cells and perform surface staining for CD4 and CD8 as described in step 6 of Protocol 1.
-
Data Acquisition: Acquire events on a flow cytometer, ensuring the violet laser is used for CellTrace™ Violet detection.
-
Data Analysis: Gate on CD4+ and CD8+ T cells. Analyze the histogram of CellTrace™ Violet fluorescence. Each peak of successively halved fluorescence intensity represents a round of cell division. Quantify the percentage of divided cells and the proliferation index.
Protocol 3: Intracellular Cytokine Staining for IFN-γ and TNF-α
This protocol is for the detection of intracellular cytokine production in T cells treated with this compound.
Materials:
-
Materials from Protocol 1
-
Brefeldin A or Monensin (protein transport inhibitors)[17][18]
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™ kit)
-
Perm/Wash™ buffer
-
Fluorochrome-conjugated antibodies: anti-IFN-γ, anti-TNF-α
Procedure:
-
Cell Treatment and Stimulation: Follow steps 1-4 from Protocol 1.
-
Protein Transport Inhibition: For the final 4-6 hours of the total 24-hour stimulation period, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to each well.[17]
-
Surface Staining: Harvest cells and perform surface staining for CD4 and CD8 as described in step 6 of Protocol 1. It is recommended to stain for surface markers before fixation and permeabilization, as some epitopes can be altered by the fixation process.[17]
-
Fixation and Permeabilization:
-
After surface staining, wash the cells and resuspend the pellet in 100 µL of Fixation/Permeabilization solution.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Perm/Wash™ buffer.
-
-
Intracellular Staining:
-
Prepare an antibody cocktail containing anti-IFN-γ and anti-TNF-α in 1X Perm/Wash™ buffer.
-
Resuspend the fixed and permeabilized cell pellet in the intracellular antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 1X Perm/Wash™ buffer.
-
-
Data Acquisition: Resuspend cells in FACS buffer and acquire events on a flow cytometer.
-
Data Analysis: Gate on CD4+ and CD8+ T cell populations and quantify the percentage of cells positive for IFN-γ and/or TNF-α.
Conclusion
The provided protocols offer a comprehensive framework for evaluating the immunological effects of the Cbl-b inhibitor, this compound, using flow cytometry. By analyzing changes in activation markers, proliferation, and cytokine production, researchers can effectively characterize the potency and mechanism of action of this compound, facilitating its development as a potential immunotherapeutic agent. These assays are fundamental for both basic research and preclinical drug development in the field of immuno-oncology.
References
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cbl-b inhibits antigen recognition and slows cell cycle progression at late times during CD4+ T cell clonal expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor NX-1607 Demonstrating Immune Activation and Tumor Microenvironment Remodeling | INN [investingnews.com]
- 17. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 18. Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs) [bio-protocol.org]
Application Notes and Protocols: Detecting Cbl-b Inhibition by Cbl-b-IN-9 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a negative regulator of immune responses, particularly in T cells and Natural Killer (NK) cells. By ubiquitinating key signaling proteins in the T-cell receptor (TCR) and CD28 co-stimulatory pathways, Cbl-b sets the threshold for immune cell activation.[1][2] Its role in dampening anti-tumor immunity has made it an attractive target for cancer immunotherapy.[3][4] Inhibition of Cbl-b can unleash the full potential of the immune system to recognize and eliminate cancer cells.
Cbl-b-IN-9 is a potent small molecule inhibitor of Cbl-b and the closely related c-Cbl, with IC50 values of 5.6 nM and 4.7 nM, respectively.[5] This application note provides a detailed protocol for utilizing Western blotting to detect the inhibition of Cbl-b by this compound in a cellular context. The primary method to assess Cbl-b inhibition is to measure the phosphorylation status of its downstream substrates. When Cbl-b is inhibited, it can no longer target these signaling proteins for degradation, leading to their accumulation and increased phosphorylation.
Cbl-b Signaling Pathway and Inhibition
Cbl-b is a RING finger E3 ubiquitin ligase that, upon activation, targets a variety of proteins for ubiquitination and subsequent proteasomal or lysosomal degradation.[6] Key substrates in the T-cell activation pathway include Phospholipase C gamma 1 (PLCγ1), VAV1, and the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[2][7][8] By targeting these proteins, Cbl-b effectively dampens the signaling cascades that lead to T-cell proliferation and cytokine production.
Small molecule inhibitors like this compound are designed to interfere with the catalytic activity of Cbl-b. The mechanism of action for a similar inhibitor involves locking the Cbl-b protein in an inactive conformation, preventing the critical phosphorylation of tyrosine 363 (Y363) which is required for its E3 ligase function.[7] This inhibition results in the stabilization and sustained signaling of Cbl-b's downstream targets.
Figure 1: Cbl-b Signaling Pathway and Point of Inhibition.
Experimental Data
The following table summarizes the key characteristics of this compound and provides a reference for expected outcomes in a Western blot experiment designed to measure its inhibitory activity.
| Parameter | Value | Reference |
| Inhibitor | This compound | [5] |
| Target(s) | Cbl-b, c-Cbl | [5] |
| IC50 (Cbl-b) | 5.6 nM | [5] |
| IC50 (c-Cbl) | 4.7 nM | [5] |
| Suggested Cellular Concentration | 1-10 µM (start with a dose-response) | Based on similar compounds[9] |
| Suggested Treatment Time | 4-24 hours | Based on similar compounds[9] |
| Expected Outcome on Substrates | Increased phosphorylation of PLCγ1, Akt, ERK | [7] |
Western Blot Protocol for Detecting Cbl-b Inhibition
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of downstream targets in a suitable immune cell line (e.g., Jurkat T cells).
Experimental Workflow
Figure 2: Western Blot Experimental Workflow.
Materials and Reagents
-
Cell Line: Jurkat (human T lymphocyte) cells
-
Inhibitor: this compound (prepare stock solution in DMSO)
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Stimulation Reagents: Anti-CD3 and anti-CD28 antibodies
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
Sample Buffer: 4x Laemmli sample buffer with β-mercaptoethanol
-
Gel Electrophoresis: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS
-
Transfer Buffer: Tris-glycine buffer with 20% methanol
-
Membranes: Polyvinylidene difluoride (PVDF) membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Wash Buffer: TBST
-
Primary Antibodies: (See table below)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
Recommended Antibodies
| Antibody | Host | Application | Suggested Dilution |
| Cbl-b | Rabbit | WB, IP | 1:1000 |
| Phospho-PLCγ1 (Tyr783) | Rabbit | WB | 1:1000 |
| PLCγ1 | Rabbit | WB | 1:1000 |
| Phospho-Akt (Ser473) | Rabbit | WB | 1:1000 |
| Akt | Rabbit | WB | 1:1000 |
| β-Actin | Mouse | WB | 1:5000 |
Note: Optimal antibody dilutions should be determined empirically.
Detailed Protocol
1. Cell Culture and Treatment: a. Culture Jurkat cells in complete RPMI-1640 medium to a density of 1 x 10^6 cells/mL. b. Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 4-24 hours. c. Stimulate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 15-30 minutes to induce T-cell activation and Cbl-b substrate phosphorylation.
2. Cell Lysis: a. Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[10] d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 1/4 volume of 4x Laemmli sample buffer to each sample. c. Boil the samples at 95-100°C for 5 minutes.
5. SDS-PAGE: a. Load 20-30 µg of protein per lane into a 4-20% Tris-glycine polyacrylamide gel. b. Run the gel at 100-120V until the dye front reaches the bottom.
6. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Ensure the PVDF membrane is pre-activated with methanol.
7. Blocking and Antibody Incubation: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the desired primary antibody (e.g., anti-p-PLCγ1) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imager or X-ray film. d. To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-PLCγ1) and a loading control (e.g., anti-β-actin). e. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal, and then to the loading control for each sample.
Conclusion
This application note provides a comprehensive framework for utilizing Western blotting to functionally assess the inhibition of Cbl-b by this compound. By monitoring the phosphorylation status of key downstream substrates like PLCγ1 and Akt, researchers can effectively quantify the cellular potency of Cbl-b inhibitors and further elucidate their mechanism of action in enhancing immune cell signaling. This protocol serves as a foundational method for preclinical studies and drug development efforts targeting the Cbl-b pathway.
References
- 1. Cbl-b Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Cbl-b (D3C12) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. biorxiv.org [biorxiv.org]
- 4. nurixtx.com [nurixtx.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Cbl-b-IN-9 solubility and stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbl-b-IN-9.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in cell culture experiments.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in stock solution | The compound has limited solubility in aqueous solutions. | Prepare stock solutions in an organic solvent such as DMSO. For this compound, high concentrations can be achieved in DMSO. |
| The stock solution was not stored properly. | Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles by aliquoting the stock solution. | |
| Precipitation of this compound in cell culture media after dilution from stock | The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to precipitate out of the aqueous media. | Ensure the final concentration of DMSO in the cell culture media is low, typically below 0.5%, to maintain compound solubility and minimize solvent toxicity to cells. |
| The compound has low solubility in the aqueous-based cell culture media. | The presence of serum (FBS) in the cell culture media can enhance the solubility of hydrophobic small molecules. Ensure your media is supplemented with an appropriate concentration of FBS. | |
| The working solution was not prepared fresh. | It is recommended to prepare fresh working solutions of this compound in cell culture media for each experiment to avoid potential degradation or precipitation over time. | |
| Inconsistent or no biological effect observed | The compound may have degraded due to improper storage or handling. | Follow the recommended storage conditions strictly. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| The compound concentration used is not optimal. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. The IC50 values for Cbl-b and c-Cbl are 5.6 nM and 4.7 nM, respectively, which can serve as a starting point.[1] | |
| The cells may not be responsive to Cbl-b inhibition. | Confirm the expression of Cbl-b in your cell line of interest. Cbl-b is an E3 ubiquitin ligase that negatively regulates T-cell and NK-cell activation.[2] | |
| Cell toxicity or death observed | The concentration of the organic solvent (DMSO) is too high. | Use a final DMSO concentration of less than 0.5%. Perform a vehicle control experiment (media with the same concentration of DMSO) to assess solvent toxicity. |
| The concentration of this compound is too high. | Determine the cytotoxic concentration of the compound for your specific cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
Based on available information for similar Cbl-b inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
2. What are the recommended storage conditions for this compound stock solutions?
For optimal stability, store DMSO stock solutions of this compound in aliquots at -20°C for short-term storage and -80°C for long-term storage. This will help to prevent degradation from repeated freeze-thaw cycles.
3. What is the stability of this compound in cell culture media?
The stability of this compound in cell culture media has not been explicitly reported. However, for small molecule inhibitors, it is best practice to prepare fresh working dilutions in your cell culture medium for each experiment. The stability can be influenced by factors such as the pH and composition of the medium, temperature, and exposure to light.
4. How can I determine the solubility of this compound in my specific cell culture medium?
You can perform a simple solubility test by preparing serial dilutions of your this compound stock solution in your cell culture medium. After a short incubation period, visually inspect for any precipitation or use a spectrophotometer to measure light scattering.
5. What is the mechanism of action of this compound?
This compound is an inhibitor of the E3 ubiquitin ligase Cbl-b.[1] Cbl-b is a negative regulator of immune cell activation, particularly in T cells and NK cells. By inhibiting Cbl-b, the compound can enhance immune cell effector functions.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Based on the molecular weight of this compound (566.62 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
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Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol for Assessing the Stability of this compound in Cell Culture Media
-
Materials:
-
This compound stock solution (in DMSO)
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Cell culture medium (e.g., DMEM or RPMI-1640) with and without serum (FBS)
-
Sterile tubes or plates
-
Incubator (37°C, 5% CO2)
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High-Performance Liquid Chromatography (HPLC) system or a suitable bioassay
-
-
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration. Ensure the final DMSO concentration is below 0.5%. Prepare separate solutions in media with and without FBS.
-
Aliquot the solutions into sterile tubes or wells of a plate.
-
Incubate the samples at 37°C in a CO2 incubator.
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At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from each condition.
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Store the collected samples at -80°C until analysis.
-
Analyze the concentration of intact this compound in each sample using a validated HPLC method. Alternatively, you can use a relevant bioassay to measure the remaining activity of the compound.
-
Plot the concentration or activity of this compound against time to determine its stability profile under different conditions.
-
Visualizations
Caption: Cbl-b Negative Regulation of T-Cell Activation and Inhibition by this compound.
Caption: Recommended Experimental Workflow for Using this compound in Cell-Based Assays.
References
Troubleshooting Cbl-b-IN-9 off-target effects on c-Cbl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cbl-b-IN-9. The focus is to address potential off-target effects on c-Cbl, a closely related E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Cbl-b, a RING finger E3 ubiquitin ligase that acts as a negative regulator of T-cell activation.[1][2] It is being investigated as a potential immunotherapeutic agent for cancer.[2][3]
Q2: Does this compound have off-target effects on c-Cbl?
Yes, this compound is known to inhibit both Cbl-b and its close homolog c-Cbl with similar potency.[4] This is a critical consideration for interpreting experimental results.
Q3: What are the key functional differences between Cbl-b and c-Cbl?
While both are E3 ubiquitin ligases with overlapping functions in regulating receptor tyrosine kinases (RTKs), they also have distinct roles and substrate specificities.[5][6][7] For example, in certain cellular contexts, c-Cbl is the primary E3 ligase for the c-Met receptor, while in other scenarios, they exhibit functional redundancy.[4][8] Their UBA (ubiquitin-associated) domains also show differential binding to ubiquitin.[9]
Troubleshooting Guide: Off-Target Effects on c-Cbl
Q4: My experimental results with this compound are not what I expected. How can I determine if this is due to off-target inhibition of c-Cbl?
Unexpected phenotypes can arise from the inhibition of c-Cbl. To dissect this, a systematic approach is required to differentiate the effects of inhibiting Cbl-b versus c-Cbl. The following sections provide experimental strategies to address this.
Step 1: Confirm Target Engagement in Your System
It's crucial to first confirm that this compound is engaging both Cbl-b and c-Cbl in your specific cellular model. A Cellular Thermal Shift Assay (CETSA) is a valuable method for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from methodologies used to assess the binding of small molecules to their protein targets in a cellular environment.
Objective: To determine if this compound binds to and stabilizes Cbl-b and c-Cbl in intact cells.
Materials:
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Cells of interest
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This compound
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DMSO (vehicle control)
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PBS (Phosphate-Buffered Saline)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-Cbl-b, anti-c-Cbl, and a loading control (e.g., anti-GAPDH)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment: Treat your cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).
-
Harvest and Resuspend: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS.
-
Heat Shock: Aliquot the cell suspension and expose them to a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by a 3-minute incubation at room temperature. Include a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein concentration and run equal amounts of protein on an SDS-PAGE gel. Perform a Western blot to detect the levels of soluble Cbl-b and c-Cbl at each temperature.
-
Data Analysis: Plot the band intensities of Cbl-b and c-Cbl as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Expected Outcome: A dose-dependent thermal stabilization of both Cbl-b and c-Cbl in the presence of this compound.
Q5: I've confirmed target engagement with both Cbl-b and c-Cbl. How can I investigate the functional consequences of c-Cbl inhibition?
To isolate the effects of c-Cbl inhibition, you can use a combination of approaches, including knockdown or knockout of c-Cbl, followed by treatment with this compound, and examining the ubiquitination of specific substrates.
Step 2: Differentiating Substrate Ubiquitination
This involves comparing the ubiquitination status of known differential substrates of Cbl-b and c-Cbl in the presence and absence of this compound.
Experimental Protocol: Immunoprecipitation and Western Blot for Substrate Ubiquitination
Objective: To assess the effect of this compound on the ubiquitination of a specific c-Cbl substrate (e.g., EGFR or c-Met) and a Cbl-b-predominant substrate.
Materials:
-
Cells expressing the substrate of interest
-
This compound
-
Appropriate ligand for receptor activation (e.g., EGF for EGFR, HGF for c-Met)
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Proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins
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Lysis buffer
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Antibodies: anti-substrate (for immunoprecipitation), anti-ubiquitin, anti-c-Cbl, anti-Cbl-b
Procedure:
-
Cell Culture and Treatment: Culture your cells and treat with this compound or vehicle (DMSO) for the desired time. In the last few hours of treatment, add a proteasome inhibitor.
-
Stimulation: Stimulate the cells with the appropriate ligand to induce substrate ubiquitination.
-
Lysis: Lyse the cells in a suitable lysis buffer.
-
Immunoprecipitation: Immunoprecipitate the substrate of interest using a specific antibody.
-
Western Blot: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Perform a Western blot and probe with an anti-ubiquitin antibody to detect the ubiquitination smear. You can also probe for the co-immunoprecipitation of c-Cbl and Cbl-b.
-
Analysis: Compare the intensity of the ubiquitin smear for the substrate in the vehicle-treated versus the this compound-treated samples.
Interpretation of Results:
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If this compound reduces the ubiquitination of a known c-Cbl substrate: This strongly suggests a functional off-target effect on c-Cbl.
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Use of Knockdown/Knockout Controls: To further confirm, perform the same experiment in cells where c-Cbl has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR/Cas9). In these cells, the effect of this compound on the substrate's ubiquitination should be diminished if c-Cbl is the primary E3 ligase responsible.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against Cbl-b and c-Cbl.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Cbl-b | 5.6 | [4] |
| This compound | c-Cbl | 4.7 | [4] |
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Troubleshooting Workflow for this compound Off-Target Effects
Caption: A logical workflow to investigate unexpected results with this compound.
Diagram 2: Cbl-b and c-Cbl Signaling Pathway
Caption: Simplified signaling pathway of Cbl-b and c-Cbl in RTK regulation.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knockout of c-Cbl/Cbl-b slows c-Met trafficking resulting in enhanced signaling in corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses. | Semantic Scholar [semanticscholar.org]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Cbl and Cbl-b independently regulate EGFR through distinct receptor interaction modes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential ubiquitin binding of the UBA domains from human c-Cbl and Cbl-b: NMR structural and biochemical insights - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Cbl-b-IN-9 toxicity in primary cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize potential toxicity associated with the use of Cbl-b-IN-9 in primary cell cultures.
Troubleshooting Guides
Identifying and Mitigating this compound Toxicity
Encountering toxicity in primary cell cultures when using a new small molecule inhibitor is a common challenge. Primary cells are often more sensitive than immortalized cell lines.[1][2] This guide provides a systematic approach to identifying and resolving potential toxicity issues with this compound.
Table 1: Troubleshooting Common Issues in Primary Cell Cultures Treated with this compound
| Observed Problem | Potential Cause | Suggested Solution |
| Rapid decrease in cell viability shortly after adding this compound | High concentration of the inhibitor leading to acute toxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range. Start with a concentration well below the reported IC50 (e.g., 1-10 nM) and titrate upwards. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is minimal and non-toxic to your specific primary cells (typically <0.1%). Run a solvent-only control. | |
| Gradual increase in cell death over several days of culture | Chronic toxicity due to prolonged exposure to the inhibitor. | Consider reducing the incubation time with this compound. Alternatively, perform partial media changes to replenish nutrients and remove metabolic byproducts. |
| Off-target effects of the inhibitor. | If possible, test the effects of a structurally distinct Cbl-b inhibitor to see if the same toxicity is observed. This can help distinguish between on-target and off-target effects. | |
| Changes in cell morphology (e.g., rounding, detachment) | Cellular stress or apoptosis induced by this compound. | Visually inspect cells daily using microscopy. If morphological changes are observed, consider performing assays to detect apoptosis (e.g., Annexin V staining) or cellular stress. |
| Sub-optimal culture conditions exacerbating inhibitor toxicity. | Ensure that the primary cells are healthy and growing optimally before adding the inhibitor. Use the recommended medium and supplements for your specific cell type.[1] | |
| Inconsistent results between experiments | Variability in primary cell lots or inhibitor preparation. | Use the same batch of primary cells and freshly prepared this compound dilutions for a set of experiments. Ensure accurate and consistent pipetting. |
| Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma contamination, as this can affect cell health and response to treatments.[3][4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the effective concentration of this compound that inhibits Cbl-b activity without causing significant cytotoxicity in your primary cell culture.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at the recommended density and allow them to adhere and stabilize overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A common starting point is a 2-fold or 3-fold serial dilution from a high concentration (e.g., 1 µM) down to a very low concentration (e.g., <1 nM). Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle-only control to determine the percentage of cell viability at each concentration. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve. The optimal concentration will be in the range that shows the desired biological effect with minimal impact on cell viability.
Protocol 2: Assessing Cytotoxicity using Trypan Blue Exclusion Assay
This is a quick and straightforward method to determine the number of viable and non-viable cells in your culture following treatment with this compound.
Materials:
-
Primary cells cultured with and without this compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Suspension: Collect the cells from your culture vessel. For adherent cells, this will involve trypsinization. Centrifuge the cell suspension and resuspend the pellet in a known volume of fresh medium.
-
Staining: Mix a small volume of your cell suspension with an equal volume of Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Counting: Load the mixture into a hemocytometer and, under a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate Viability: Use the following formula to calculate the percentage of viable cells:
-
Percentage Viability = (Number of viable cells / Total number of cells) x 100
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in primary cell cultures?
A1: this compound is a potent inhibitor with reported IC50 values of 5.6 nM for Cbl-b and 4.7 nM for c-Cbl.[5] For initial experiments in primary cells, it is advisable to start with a concentration range that brackets these IC50 values. A good starting point would be between 1 nM and 100 nM. A dose-response experiment is crucial to determine the optimal concentration for your specific primary cell type and experimental conditions.
Q2: I'm observing significant cell death even at low concentrations of this compound. What should I do?
A2: If you observe high toxicity at low nanomolar concentrations, consider the following:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your primary cells (typically <0.1%).
-
Cell Health: Primary cells are sensitive.[1][2] Ensure your cells are healthy and in the logarithmic growth phase before adding the inhibitor.
-
Incubation Time: Reduce the duration of exposure to this compound.
-
Purity of the Compound: If possible, verify the purity of your this compound stock.
Q3: Can I use this compound in serum-free media?
A3: Using small molecule inhibitors in serum-free media can sometimes lead to increased toxicity due to the lack of serum proteins that can bind to the compound and reduce its effective concentration.[4] If you are working with serum-free media, it is especially important to perform a careful dose-response analysis to identify a non-toxic concentration.
Q4: How does this compound work, and could its mechanism of action be related to the observed toxicity?
A4: this compound is an inhibitor of the E3 ubiquitin ligases Cbl-b and c-Cbl.[5] Cbl-b is a key negative regulator of immune cell activation.[6][7][8] By inhibiting Cbl-b, the inhibitor is expected to enhance immune cell activation. While this is the desired effect, sustained and unregulated activation of signaling pathways can lead to activation-induced cell death (AICD), particularly in sensitive primary immune cells. This on-target effect could be a reason for observed toxicity at higher concentrations or over prolonged exposure.
Q5: Are there any general tips for working with small molecule inhibitors in primary cells?
A5: Yes, here are some general best practices:
-
Thaw and handle primary cells with care, as they are more fragile than cell lines.[1][2]
-
Always include proper controls, including a vehicle-only control and an untreated control.
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Perform a thorough literature search for your specific primary cell type to understand its characteristics and sensitivities.
-
Visually inspect your cells daily for any signs of stress or changes in morphology.
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Optimize inhibitor concentration and incubation time for each new primary cell type and experimental setup.
Visualizations
Caption: Cbl-b signaling pathway and the action of this compound.
Caption: Experimental workflow for assessing this compound toxicity.
References
- 1. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. adl.usm.my [adl.usm.my]
- 4. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 8. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
Interpreting unexpected results in Cbl-b-IN-9 experiments
Welcome to the technical support center for Cbl-b-IN-9. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments involving this Cbl-b inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Cbl-b protein?
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical negative regulator of the immune response.[1] It acts as an intracellular checkpoint by targeting specific signaling proteins for ubiquitination and subsequent degradation, which effectively raises the activation threshold for immune cells like T cells and Natural Killer (NK) cells.[1][2][3] This role is essential for preventing autoimmune reactions but can also limit the immune system's ability to mount an effective anti-tumor response.[1][3]
Q2: What is the mechanism of action for a Cbl-b inhibitor like this compound?
Cbl-b inhibitors are designed to block the E3 ligase activity of the Cbl-b protein.[1] Structural studies have shown that small-molecule inhibitors can lock Cbl-b into an inactive conformation.[4][5] By doing so, the inhibitor prevents Cbl-b from ubiquitinating its downstream targets, which include key components of T-cell and NK-cell activation pathways.[1][6] The result is a lowered threshold for immune cell activation, leading to a more robust and sustained anti-cancer immune response.[3][7]
Q3: What are the expected results of successful Cbl-b inhibition in an in vitro immune cell assay?
Successful inhibition of Cbl-b in immune cells is expected to enhance their effector functions. In T cells, this typically manifests as increased proliferation and secretion of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) upon T-cell receptor (TCR) stimulation.[8] For NK cells, Cbl-b inhibition can reinvigorate their cytotoxic potential and also boost IFN-γ production.[1][9] These effects are often dose-dependent.[9]
Cbl-b Signaling and Inhibition Pathway
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules.
Troubleshooting Guide
This guide addresses common unexpected results encountered during experiments with this compound.
Q: My Cbl-b inhibitor shows no effect or significantly reduced potency on T-cell or NK-cell activation.
A: This is a common issue that can stem from multiple factors. Follow this troubleshooting workflow:
Caption: Workflow for troubleshooting lack of inhibitor effect.
Detailed Checklist:
-
Validate Controls: Ensure your positive control (e.g., strong stimulation with αCD3/αCD28) shows robust activation and your negative control (vehicle, e.g., DMSO) shows baseline activity. If controls fail, the issue lies with the assay itself, not the inhibitor.
-
Optimize Stimulation: Cbl-b acts as a gatekeeper, setting the activation threshold.[10] Its inhibition is most pronounced under suboptimal TCR stimulation (e.g., low concentration of plate-bound αCD3 alone).[8] With strong co-stimulation (αCD3 + αCD28), Cbl-b is naturally degraded, potentially masking the inhibitor's effect.[7]
-
Perform a Dose-Response Analysis: A lack of effect might be due to using a concentration that is too low. Test a broad range of concentrations to determine the optimal dose. Cbl-b inhibitors have been shown to be effective in the micromolar range.[9]
-
Check Inhibitor Integrity: Confirm that this compound is properly dissolved in the correct solvent (typically DMSO) and has been stored under recommended conditions to prevent degradation. Use freshly prepared dilutions for each experiment.
Q: I am observing high levels of cell death or toxicity after treatment. Is this expected?
A: While preclinical studies have shown Cbl-b inhibitors to be well-tolerated in vivo, high concentrations in in vitro cultures can lead to off-target effects and toxicity.[9]
-
Action: Perform a cell viability assay (e.g., using Trypan Blue, Annexin V/PI staining, or a commercial viability kit) in parallel with your functional assay.
-
Analysis: Correlate cell death with the inhibitor concentration. If significant toxicity is observed at concentrations required for functional effects, the therapeutic window for your specific cell type may be narrow. Consider using a lower, non-toxic dose that still provides a measurable enhancement of immune function.
Q: My results are inconsistent and suffer from poor reproducibility.
A: Inconsistency often points to subtle variations in experimental execution.
-
Action: Standardize all relevant parameters.
-
Cells: Use cells from a consistent source with a narrow range of passage numbers. Cell responsiveness can change over time in culture.
-
Reagents: Prepare large batches of media and buffers to reduce variability. Aliquot and store reagents like cytokines and antibodies properly.
-
Protocol: Create a detailed, step-by-step protocol and adhere to it strictly, paying close attention to incubation times, centrifugation speeds, and cell densities.
-
Experimental Data and Protocols
Data Summary: Expected Potency and Efficacy
The following tables summarize quantitative data from studies on representative Cbl-b inhibitors, which can serve as a benchmark for experiments with this compound.
| Assay Type | Cell Type | Inhibitor | Concentration | Endpoint | Result (Fold Change vs. Vehicle) | Reference |
| Cytokine Release | Human T-Cells (αCD3 stim) | NX-1607 | 1 µM | IL-2 Production | ~15-fold increase | [8] |
| Cytokine Release | Human T-Cells (αCD3 stim) | NX-1607 | 1 µM | IFN-γ Production | ~4-fold increase | [8] |
| Cytotoxicity | Human NK Cells + Target Cells | Cbl-b Inhibitor | 0.15 - 10 µM | Target Cell Lysis | Dose-dependent increase | [9] |
| Binding Affinity | Recombinant Cbl-b Protein | C7683 (NX-1607 analogue) | N/A | Binding Affinity (KD) | ~0.002 µM | [4] |
Protocol: In Vitro T-Cell Activation Assay
This protocol is adapted from methodologies used to assess Cbl-b inhibitor activity on primary human T cells.[8]
Objective: To measure the effect of this compound on cytokine production by T cells following TCR stimulation.
Materials:
-
Primary human T cells (isolated from PBMCs)
-
96-well flat-bottom tissue culture plates
-
Anti-human CD3 antibody (clone OKT3)
-
This compound (and vehicle control, e.g., DMSO)
-
Complete RPMI-1640 medium
-
Human IL-2 and IFN-γ ELISA kits
Procedure:
-
Plate Coating:
-
Dilute αCD3 antibody to the desired concentration (e.g., 1 µg/mL for suboptimal stimulation) in sterile PBS.
-
Add 100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate for 2-4 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS to remove unbound antibody.
-
-
Cell Preparation:
-
Thaw or isolate primary human T cells and resuspend them in complete RPMI medium at a concentration of 1 x 106 cells/mL.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium. Ensure the final vehicle concentration is consistent across all wells (e.g., ≤0.1% DMSO).
-
Add 50 µL of cell suspension to each well of the coated plate (50,000 cells/well).
-
Add 50 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Analysis:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Measure the concentration of IL-2 and IFN-γ in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Protocol: NK Cell Cytotoxicity Assay
This protocol is based on methods for evaluating the effect of Cbl-b inhibition on the function of primary human NK cells.[9]
Objective: To determine if this compound enhances the ability of NK cells to kill target tumor cells.
Materials:
-
Primary human NK cells (enriched from PBMCs)
-
Target cells (e.g., K562 cell line, which is sensitive to NK-mediated lysis)
-
Cell viability/cytotoxicity assay kit (e.g., Calcein-AM release, LDH release, or flow cytometry-based)
-
This compound (and vehicle control)
-
Complete RPMI-1640 medium
-
Low-dose IL-15 (e.g., 0.2 ng/mL) for NK cell priming
Procedure:
-
NK Cell Priming:
-
Culture enriched NK cells overnight in complete medium containing a suboptimal concentration of IL-15 (0.2 ng/mL) to maintain viability without causing full activation.
-
-
Target Cell Labeling (if required by assay):
-
If using a fluorescence-based assay, label the target K562 cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
-
Co-culture Setup:
-
Plate the primed NK cells (effector cells) in a 96-well U-bottom plate.
-
Add serial dilutions of this compound or vehicle control to the NK cells and pre-incubate for 1-2 hours.
-
Add the labeled target cells at a desired Effector-to-Target (E:T) ratio (e.g., 5:1 or 10:1).
-
Set up control wells:
-
Spontaneous Release: Target cells with media only (no NK cells).
-
Maximum Release: Target cells with a lysis buffer (e.g., Triton X-100).
-
-
-
Incubation:
-
Centrifuge the plate briefly to ensure cell contact and incubate for 4 hours at 37°C.
-
-
Analysis:
-
After incubation, pellet the cells by centrifugation.
-
Transfer the supernatant to a new plate and measure the signal (e.g., fluorescence for Calcein-AM release or absorbance for LDH) according to the assay kit instructions.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. nurixtx.com [nurixtx.com]
- 9. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
Cbl-b-IN-9 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cbl-b-IN-9, a potent inhibitor of the E3 ubiquitin ligase Cbl-b. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting tips to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
General Information
-
What is this compound and what is its mechanism of action? this compound is a small molecule inhibitor of Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase that acts as a key negative regulator of immune cell activation.[1][2][3] Cbl-b targets signaling proteins downstream of the T-cell receptor (TCR) and other immune receptors for ubiquitination and subsequent degradation, thereby dampening the immune response.[4][5][6] this compound inhibits the E3 ligase activity of Cbl-b, preventing the ubiquitination of its target proteins. This leads to enhanced T-cell and NK-cell activation, increased cytokine production, and a more robust anti-tumor immune response.[2][6][7][8]
-
What are the primary applications of this compound in research? this compound is primarily used in immunology and oncology research to:
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Enhance the activation and effector function of T-cells and Natural Killer (NK) cells.[2][7][8]
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Investigate the role of Cbl-b in immune tolerance and autoimmunity.[4][5]
-
Potentiate anti-tumor immunity, both as a standalone agent and in combination with other immunotherapies like checkpoint inhibitors.[7][9]
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Elucidate the signaling pathways regulated by Cbl-b.[6]
-
Experimental Design & Protocols
-
What are the recommended solvent and storage conditions for this compound? For optimal stability, it is recommended to prepare stock solutions of this compound and store them aliquoted at -80°C for up to six months or at -20°C for one month. Repeated freeze-thaw cycles should be avoided.[10] The choice of solvent will depend on the specific experimental requirements. Please refer to the manufacturer's datasheet for detailed solubility information.
-
What is a typical effective concentration range for this compound in cell-based assays? The effective concentration of this compound can vary depending on the cell type and the specific assay. However, a common starting range for in vitro studies is between 0.1 µM and 5 µM.[10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
What are essential positive and negative controls for experiments using this compound?
-
Positive Controls:
-
Negative Controls:
-
A vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound is crucial to account for any solvent effects.
-
An inactive structural analog of this compound, if available, can be used to control for off-target effects.
-
Using a cell line that does not express Cbl-b can also serve as a negative control.
-
-
Troubleshooting
-
I am not observing the expected increase in T-cell activation with this compound. What could be the issue?
-
Suboptimal Concentration: Perform a dose-response curve to ensure you are using an effective concentration of the inhibitor.
-
Cell Health: Ensure your primary T-cells or cell lines are healthy and viable. Poor cell health can lead to a blunted response.
-
Stimulation Conditions: The strength and duration of TCR stimulation (e.g., anti-CD3/CD28 concentration) can influence the outcome. Optimize your stimulation conditions.
-
Inhibitor Stability: Ensure the inhibitor has been stored correctly and has not undergone multiple freeze-thaw cycles.[10]
-
Assay Readout: The choice of activation marker (e.g., CD69, CD25, cytokine production) and the timing of the measurement are critical. Ensure your readout is appropriate for the expected effect.[6]
-
-
I am concerned about potential off-target effects of this compound. How can I address this? this compound also shows inhibitory activity against c-Cbl.[1] To assess off-target effects, consider the following:
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a Cbl-b construct that is resistant to the inhibitor.
-
Orthogonal Approaches: Use a complementary approach to inhibit Cbl-b, such as siRNA or shRNA, and compare the phenotype to that observed with this compound.
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) can be used to confirm that this compound is engaging with Cbl-b in your cells.[13]
-
Profiling against other E3 Ligases: Test the inhibitor against a panel of other E3 ligases to assess its selectivity.
-
Quantitative Data Summary
| Parameter | Value | Target(s) | Reference |
| IC50 | 5.6 nM | Cbl-b | [1] |
| IC50 | 4.7 nM | c-Cbl | [1] |
| Effective Concentration (in vitro) | 0.1 - 5 µM | T-cell activation and cytokine secretion | [10] |
Key Signaling Pathways and Experimental Workflows
Cbl-b Negative Regulation of T-Cell Activation
Cbl-b acts as a crucial checkpoint in T-cell activation. Upon T-cell receptor (TCR) and CD28 co-receptor engagement, a signaling cascade is initiated. Cbl-b negatively regulates this cascade by targeting key signaling molecules for ubiquitination and degradation. This compound inhibits this process, leading to sustained signaling and enhanced T-cell activation.
Caption: Cbl-b signaling pathway in T-cell activation and its inhibition by this compound.
Standard Experimental Workflow for Assessing this compound Activity
This workflow outlines the key steps for evaluating the effect of this compound on T-cell activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Tumor rejection in Cblb-/- mice depends on IL-9 and Th9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. researchgate.net [researchgate.net]
Addressing variability in cellular responses to Cbl-b-IN-9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cbl-b-IN-9, a potent inhibitor of the E3 ubiquitin ligase Cbl-b and its close homolog c-Cbl. This resource addresses the potential for variability in cellular responses and offers troubleshooting strategies to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the E3 ubiquitin ligases Cbl-b and c-Cbl. Cbl-b acts as a negative regulator in immune cells by marking key signaling proteins for degradation via ubiquitination. By inhibiting Cbl-b, the inhibitor prevents this degradation, leading to sustained activation of downstream signaling pathways. This enhances immune cell responses, such as T-cell and NK-cell activation and proliferation. Structural studies of similar inhibitors suggest they lock Cbl-b into an inactive conformation, acting as an "intramolecular glue".
Q2: What are the primary signaling pathways affected by Cbl-b inhibition?
A2: Cbl-b is a crucial negative regulator of signaling downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28. Inhibition with this compound is expected to enhance signaling through pathways critical for T-cell activation, including:
-
PI3K/Akt Pathway: Cbl-b normally ubiquitinates the p85 regulatory subunit of PI3K, suppressing its activity. Inhibition of Cbl-b can lead to increased PI3K/Akt signaling.
-
PLCγ1/MAPK/ERK Pathway: Cbl-b targets Phospholipase C gamma 1 (PLCγ1) for ubiquitination. A similar Cbl-b inhibitor, NX-1607, has been shown to increase phosphorylated PLCγ1, leading to activation of the MAPK/ERK pathway.
-
Vav1 Activation: Cbl-b regulates the activation of Vav1, a key component in calcium influx and IL-2 production.
Q3: In which cell types are the effects of this compound most pronounced?
A3: Cbl-b is widely expressed in hematopoietic cells. Therefore, its inhibition is most likely to have significant effects in various immune cell populations, including T-cells (both CD4+ and CD8+), Natural Killer (NK) cells, B-cells, and dendritic cells. Given its role as an intracellular immune checkpoint, the most profound effects are typically observed in T-cells, where inhibition lowers the threshold for activation.
Q4: What is the difference between Cbl-b and c-Cbl, and does this compound inhibit both?
A4: Cbl-b and c-Cbl are highly homologous E3 ubiquitin ligases that share some overlapping functions but also have distinct roles. c-Cbl is more critical during thymocyte development, while Cbl-b is a key regulator of peripheral T-cell tolerance. This compound is a potent inhibitor of both Cbl-b and c-Cbl, with IC50 values in the low nanomolar range for both enzymes. This dual activity should be considered when interpreting experimental results.
Troubleshooting Guide
Variability in cellular responses to this compound can arise from multiple factors. This guide provides solutions to common issues encountered during experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in assay results between replicates. | 1. Inconsistent cell seeding density.2. Cells are at a high passage number, leading to altered phenotypes.3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before plating. Use a cell counter for accuracy.2. Use cells within a consistent and low passage number range.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No observable effect of this compound on T-cell activation. | 1. Suboptimal inhibitor concentration.2. Insufficient stimulation of the T-cell receptor (TCR).3. Low or absent Cbl-b expression in the cell line used.4. Cell viability is compromised by the inhibitor or solvent. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., 1 nM to 10 µM).2. Cbl-b inhibition primarily lowers the activation threshold. Ensure a suboptimal TCR stimulus (e.g., low concentration of anti-CD3/CD28 antibodies) is used to unmask the inhibitor's effect.3. Confirm Cbl-b expression in your cell model via Western Blot or RT-qPCR.4. Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel to ensure the observed effects are not due to toxicity. |
| Inconsistent results between different cell types. | 1. Cell-type specific expression levels of Cbl-b and its substrates.2. Dominance of different signaling pathways in various cell types. | 1. Acknowledge that Cbl-b's role can be context-dependent. Quantify Cbl-b expression in each cell type.2. Analyze key downstream signaling molecules (e.g., p-PLCγ1, p-Akt, p-ERK) in each cell type to understand the differential signaling impact. |
| Discrepancy between biochemical assay and cell-based assay results. | 1. Poor cell permeability of the compound.2. The compound is being actively transported out of the cell.3. Intracellular target engagement is not achieved. | 1. This is a known challenge for many small molecule inhibitors. This compound is intended for cell-based assays, but permeability can vary.2. Consider using cell lines that do not overexpress efflux pumps like P-glycoprotein.3. If possible, use a cellular thermal shift assay (CETSA) to confirm that the inhibitor is binding to Cbl-b inside the cell. |
Data Presentation
Inhibitor Potency
| Target | IC50 (nM) |
| Cbl-b | 5.6 |
| c-Cbl | 4.7 |
| Data sourced from MedchemExpress. |
Example Data Table: T-Cell Proliferation (CFSE Assay)
| Treatment Condition | Inhibitor Conc. (nM) | % Proliferated Cells (Mean ± SD) |
| Unstimulated Control | 0 | 1.5 ± 0.4 |
| Anti-CD3/CD28 (Suboptimal) | 0 | 25.8 ± 3.1 |
| Anti-CD3/CD28 (Suboptimal) | 1 | 35.2 ± 3.5 |
| Anti-CD3/CD28 (Suboptimal) | 10 | 58.9 ± 4.2 |
| Anti-CD3/CD28 (Suboptimal) | 100 | 75.4 ± 5.0 |
| Anti-CD3/CD28 (Optimal) | 0 | 80.1 ± 4.8 |
| Anti-CD3/CD28 (Optimal) | 100 | 82.5 ± 5.1 |
| This is example data and should be generated by the user. |
Experimental Protocols & Workflows
Diagram: General Experimental Workflow
Caption: General workflow for assessing the cellular effects of this compound.
Protocol 1: T-Cell Proliferation Assay (CFSE-based)
-
Cell Preparation: Isolate primary human or murine T-cells using a standard negative selection kit. Resuspend cells at 1x10^6 cells/mL in RPMI-1640 medium.
-
CFSE Staining: Add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold culture medium (with 10% FBS). Wash cells twice.
-
Plating and Treatment: Plate 1x10^5 cells/well in a 96-well U-bottom plate. Add this compound at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) or vehicle control (DMSO). Pre-incubate for 1-2 hours at 37°C.
-
Stimulation: Add stimulation antibodies. For suboptimal stimulation, use plate-bound anti-CD3 (0.5 µg/mL) and soluble anti-CD28 (0.5 µg/mL).
-
Incubation: Incubate for 72-96 hours at 37°C, 5% CO2.
-
Flow Cytometry: Harvest cells, wash, and resuspend in FACS buffer. Analyze CFSE dilution on a flow cytometer. Proliferated cells will show a stepwise reduction in CFSE fluorescence.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Preparation: Starve Jurkat T-cells or primary T-cells in serum-free media for 4-6 hours.
-
Treatment: Aliquot 1-2x10^6 cells per condition. Pre-treat with this compound (e.g., 100 nM) or vehicle for 2 hours.
-
Stimulation: Stimulate cells with anti-CD3/CD28 antibodies for short time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Lysis: Immediately lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification and Loading: Determine protein concentration using a BCA assay. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Western Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST. Probe with primary antibodies overnight (e.g., anti-phospho-PLCγ1, anti-phospho-ERK, anti-phospho-Akt, and total protein controls).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and visualize with an ECL substrate.
Signaling Pathways & Logical Relationships
Diagram: Cbl-b Negative Regulatory Signaling Pathway
Caption: Cbl-b negatively regulates TCR signaling by ubiquitinating key effectors.
Diagram: Troubleshooting Logic for No Inhibitor Effect
Caption: A logical flow for troubleshooting experiments where this compound shows no effect.
Technical Support Center: Overcoming Resistance to Cbl-b-IN-9 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Cbl-b inhibitor, Cbl-b-IN-9. The information provided is intended to help users identify and overcome potential resistance mechanisms in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase that functions as a negative regulator of T-cell and NK-cell activation.[1][2][3][4] By inhibiting Cbl-b, this compound blocks the ubiquitination and subsequent degradation of key signaling proteins involved in immune cell activation.[1] This leads to enhanced T-cell and NK-cell proliferation and cytokine production, thereby promoting an anti-tumor immune response.[1][5]
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
A2: Lack of response to this compound can be due to several factors:
-
Intrinsic Resistance: The cancer cell line may lack the specific immune cell populations (e.g., T-cells, NK cells) that are activated by Cbl-b inhibition. Cbl-b inhibitors primarily act on immune cells to exert their anti-tumor effects.[2]
-
Acquired Resistance: The cancer cells may have developed mechanisms to evade the effects of this compound after an initial response.
-
Suboptimal Experimental Conditions: Incorrect dosage, incubation time, or cell culture conditions can affect the efficacy of the inhibitor.
Q3: What are the potential mechanisms of acquired resistance to this compound?
A3: While specific resistance mechanisms to this compound are still under investigation as it is a relatively new compound, potential mechanisms, based on general principles of drug resistance, may include:
-
Alterations in the Drug Target: Mutations in the CBLB gene that alter the drug-binding site could prevent this compound from inhibiting the protein.
-
Activation of Compensatory Signaling Pathways: Cancer cells might upregulate alternative signaling pathways to bypass the effects of Cbl-b inhibition and maintain their growth and survival.[6]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, could actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Changes in the Tumor Microenvironment: The tumor microenvironment can become more immunosuppressive, counteracting the immune-activating effects of this compound.[7]
Q4: How can I investigate the mechanism of resistance in my cell line?
A4: To investigate resistance mechanisms, you can perform the following experiments:
-
Sequence the CBLB gene: Identify any potential mutations in the drug-binding domain.
-
Perform a phosphoproteomic or transcriptomic analysis: Compare the signaling pathways and gene expression profiles of sensitive and resistant cells to identify any upregulated compensatory pathways.
-
Assess drug efflux pump activity: Use specific inhibitors of efflux pumps to see if sensitivity to this compound is restored.
-
Characterize the immune cell populations: Analyze the composition and activation state of immune cells in your co-culture or in vivo model to identify any changes that may contribute to resistance.
Q5: What strategies can I use to overcome resistance to this compound?
A5: Based on preclinical findings with other Cbl-b inhibitors, combination therapies are a promising approach:
-
Combination with Immune Checkpoint Inhibitors: Combining Cbl-b inhibitors with anti-PD-1 or anti-TIGIT antibodies has shown synergistic anti-tumor effects.[5][8] This approach can enhance the activation of T-cells and NK cells and overcome immune suppression.[5][8]
-
Combination with other Targeted Therapies: Depending on the identified resistance mechanism, combining this compound with an inhibitor of a compensatory signaling pathway could be effective.
-
Adoptive Cell Therapy: The efficacy of Cbl-b inhibition can be enhanced in combination with cellular therapies.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No significant decrease in cancer cell viability after this compound treatment. | 1. Insufficient concentration of this compound. 2. Inappropriate incubation time. 3. Cell line is intrinsically resistant. 4. Acquired resistance has developed. | 1. Perform a dose-response experiment to determine the optimal IC50 for your cell line. 2. Optimize the treatment duration. 3. Confirm Cbl-b expression in your cell line via Western Blot. If Cbl-b is not expressed, the inhibitor will not have a target. Consider using a different cell line. 4. Investigate potential resistance mechanisms as described in the FAQs. |
| Initial response to this compound followed by relapse. | 1. Development of acquired resistance. | 1. Establish a resistant cell line by continuous exposure to increasing concentrations of this compound. 2. Characterize the resistant cell line to identify the mechanism of resistance (see FAQs). 3. Test combination therapies to overcome resistance. |
| High variability in experimental results. | 1. Inconsistent cell culture conditions. 2. Inaccurate pipetting or cell counting. 3. Instability of this compound. | 1. Maintain consistent cell passage numbers, seeding densities, and media conditions. 2. Ensure proper calibration of pipettes and use a consistent method for cell counting. 3. Prepare fresh stock solutions of this compound and store them appropriately as per the manufacturer's instructions. |
Quantitative Data
Table 1: In Vitro Efficacy of Cbl-b Inhibitors
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | c-Cbl | Biochemical Assay | 4.7 nM | |
| This compound | Cbl-b | Biochemical Assay | 5.6 nM | |
| NRX-8 | Cbl-b | Binding Assay (KD) | 20 nM | [9] |
| Unnamed Cbl-b Inhibitor | Jurkat T cells | IL-2 Secretion | Single-digit nM | [10] |
| NX-1607 | Primary Human T-cells | IL-2 & IFN-γ Secretion | Low nM | [5] |
Note: IC50 values can vary depending on the cell line and assay conditions.
Table 2: In Vivo Efficacy of Cbl-b Inhibitors
| Compound | Tumor Model | Efficacy | Combination | Reference |
| Unnamed Cbl-b Inhibitor | CT-26 Syngeneic Model | Dose-dependent anti-tumor activity | Monotherapy | [11][12] |
| NX-1607 | CT26, MC38, 4T1 | Significant tumor growth inhibition | Monotherapy | [5] |
| NX-1607 | CT26, MC38, 4T1 | Increased median overall survival and complete tumor rejections | with anti-PD-1 | [5][9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells co-cultured with immune cells.
Materials:
-
Cancer cell line of interest
-
Immune cells (e.g., PBMCs, T-cells)
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, add immune cells to the wells at an appropriate effector-to-target ratio.
-
Treat the co-culture with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Cbl-b Signaling Pathway
This protocol is to assess the expression and phosphorylation status of Cbl-b and downstream signaling proteins.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cbl-b, anti-p-PLCγ1, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat sensitive and resistant cells with this compound or vehicle for the desired time.
-
Lyse the cells with lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Flow Cytometry for Immune Cell Activation
This protocol is for analyzing the activation of T-cells and NK cells in response to this compound treatment.
Materials:
-
Co-culture of cancer cells and immune cells
-
This compound
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD3, CD4, CD8, NKp46) and activation markers (e.g., CD69, CD25, IFN-γ, Granzyme B)
-
Fixation and permeabilization buffers (for intracellular staining)
-
Flow cytometer
Procedure:
-
Treat the co-culture with this compound or vehicle for the desired time.
-
Harvest the cells and wash them with FACS buffer.
-
For surface staining, incubate the cells with a cocktail of surface marker antibodies for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
For intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol.
-
Incubate the cells with intracellular antibodies for 30 minutes at room temperature in the dark.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the expression of activation markers on the immune cell populations of interest.
Visualizations
Caption: Cbl-b signaling pathway in T-cell activation.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies [frontiersin.org]
- 7. Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 10. Flow Cytometry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Cbl-b-IN-9 versus other Cbl-b small molecule inhibitors
An Objective Comparison of Cbl-b Small Molecule Inhibitors
A comparative guide for researchers, scientists, and drug development professionals.
Introduction
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy.[1][2] Cbl-b sets the activation threshold for T cells and natural killer (NK) cells, and its inhibition can unleash a potent anti-tumor immune attack.[1][3] This has led to the development of several small molecule inhibitors aimed at blocking its function.
While the specific inhibitor "Cbl-b-IN-9" is not documented in publicly available scientific literature, this guide will focus on a detailed comparison of prominent Cbl-b small molecule inhibitors currently in development, with a particular focus on NX-1607 , the first-in-class oral Cbl-b inhibitor to enter clinical trials.[4] This guide will provide an objective comparison of their performance based on available preclinical and clinical data.
Comparative Analysis of Cbl-b Inhibitors
The landscape of Cbl-b inhibitors is rapidly evolving, with several companies developing proprietary compounds. The table below summarizes the available quantitative data for some of the most advanced and publicly disclosed inhibitors.
| Inhibitor | Developer | Potency | Cellular Activity | Clinical Trial Status |
| NX-1607 | Nurix Therapeutics | Potent biochemical inhibition at low nanomolar concentrations.[3] An analogue, C7683, showed significant thermal stabilization of Cbl-b at concentrations as low as 1 nM.[5] | Induces IL-2 and IFN-γ secretion in primary human T cells at low nanomolar concentrations.[3] | Phase 1a/1b clinical trial ongoing for advanced malignancies (NCT05107674).[6][7] |
| HST-1011 | HotSpot Therapeutics | Allosteric inhibitor.[8] | Increases cytokine production from naïve and exhausted T cells.[8] | Phase 1 clinical trial initiated in late 2022 (NCT05662397).[8][9] |
| Patented Compound (59) | Unknown | IC50 of 5.4 nM in a ubiquitination assay.[10] | EC50 of 53.6 nM for IL-2 secretion in Jurkat T cells.[10] | Preclinical. |
| NTX-001 | Nimbus Therapeutics | Blocks Cbl-b, resulting in enhanced phosphorylation of ZAP70.[8] | Shows single-agent activity in the CT26 efficacy model.[8] | Preclinical. |
Signaling Pathway and Mechanism of Action
Cbl-b functions as a key checkpoint in immune cell activation.[9] Upon T-cell receptor (TCR) engagement without co-stimulation from CD28, Cbl-b ubiquitinates key downstream signaling proteins, such as ZAP-70 and the p85 subunit of PI3K, marking them for degradation or inactivation.[8][11] This action raises the threshold for T-cell activation, leading to a state of anergy or tolerance. Cbl-b inhibitors work by preventing this ubiquitination, thereby lowering the activation threshold and promoting a robust anti-tumor immune response.[1]
Caption: Cbl-b negatively regulates T-cell activation, a process reversed by Cbl-b inhibitors.
Experimental Protocols
The following are descriptions of key assays used to characterize Cbl-b inhibitors, based on methodologies reported in the literature.
Cbl-b Ubiquitination Assay (HTRF)
This biochemical assay quantitatively measures the E3 ligase activity of Cbl-b.
-
Objective: To determine the IC50 value of an inhibitor, representing the concentration at which 50% of Cbl-b's ubiquitination activity is blocked.
-
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to detect the ubiquitination of a substrate protein by Cbl-b. The assay measures the FRET signal between a donor fluorophore on an anti-tag antibody and an acceptor fluorophore on labeled ubiquitin.
-
Methodology:
-
Recombinant Cbl-b enzyme, E1 and E2 enzymes, a biotinylated substrate (e.g., pZAP70), and ATP are combined in an assay buffer.
-
The test inhibitor is added at varying concentrations.
-
The reaction is initiated by adding Europium-labeled ubiquitin.
-
After incubation, a detection reagent (e.g., Streptavidin-d2) is added.
-
The HTRF signal is read on a compatible plate reader. The signal is proportional to the extent of substrate ubiquitination.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[10]
-
T-Cell Activation Assay (IL-2 Secretion)
This cell-based assay measures the effect of Cbl-b inhibitors on T-cell function.
-
Objective: To determine the EC50 value of an inhibitor, representing the concentration that induces 50% of the maximal T-cell activation response.
-
Principle: Cbl-b inhibition is expected to lower the T-cell activation threshold, leading to increased production of cytokines like Interleukin-2 (IL-2) upon stimulation.
-
Methodology:
-
A T-cell line (e.g., Jurkat) or primary human T cells are cultured.[3][10]
-
Cells are pre-incubated with various concentrations of the Cbl-b inhibitor.
-
T-cell activation is stimulated using anti-CD3 antibodies, with or without CD28 co-stimulation.[3]
-
After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
The concentration of secreted IL-2 is measured using an ELISA or a similar immunoassay.
-
EC50 values are determined by plotting the IL-2 concentration against the inhibitor concentration.[10]
-
Cellular Thermal Shift Assay (CETSA)
This assay confirms target engagement of the Cbl-b inhibitor within a cellular context.
-
Objective: To verify that the inhibitor binds to and stabilizes Cbl-b inside the cell.
-
Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability.
-
Methodology:
-
Cells expressing Cbl-b (e.g., HEK293T cells with HiBIT-tagged Cbl-b) are treated with the inhibitor or a vehicle control (DMSO).[5][12]
-
The cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble Cbl-b remaining at each temperature is quantified (e.g., using the HiBIT/LgBIT luminescence system or by Western blot).[5][12]
-
A dose-dependent shift in the melting curve to higher temperatures indicates that the inhibitor is binding to and stabilizing Cbl-b in the cells.[5][12]
-
Caption: A typical workflow for the preclinical evaluation of Cbl-b inhibitors.
Therapeutic Rationale and Potential Challenges
The inhibition of Cbl-b offers a promising strategy to enhance both innate and adaptive anti-tumor immunity.[6] By activating T cells and NK cells, Cbl-b inhibitors may be effective as monotherapies or in combination with other immunotherapies like PD-1 blockers.[3] Preclinical studies with NX-1607 have shown significant tumor growth inhibition and increased survival in mouse models, which was dependent on both CD8+ T cells and NK cells.[3]
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cbl-b Inhibitors: Cbl-b-IN-9 and NX-1607
In the rapidly evolving landscape of cancer immunotherapy, the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint. Its inhibition presents a promising strategy to enhance anti-tumor immunity. This guide provides a detailed comparison of two small molecule inhibitors targeting Cbl-b: Cbl-b-IN-9 and NX-1607, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy based on available experimental data.
Introduction to Cbl-b and its Inhibition
Cbl-b functions as a negative regulator of T-cell and Natural Killer (NK) cell activation, setting the threshold for immune responses.[1][2] By ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR), Cbl-b dampens immune cell activity, a mechanism that can be exploited by tumors to evade immune surveillance.[3][4] Inhibition of Cbl-b is therefore being explored to lower this activation threshold, thereby boosting the immune system's ability to recognize and eliminate cancer cells.[4]
This compound: An Early-Stage Inhibitor
This compound is a potent inhibitor of both Cbl-b and the closely related c-Cbl.[5] Publicly available information on this compound is primarily derived from a patent application, suggesting it is at an early stage of research and development.[5]
NX-1607: A Clinically Investigated Inhibitor
NX-1607 is an orally bioavailable small molecule inhibitor of Cbl-b that has progressed to clinical trials.[6][7] It has been extensively studied in preclinical models and is currently being evaluated in a Phase 1a/1b clinical trial for the treatment of advanced solid tumors (NCT05107674).[8][9]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and NX-1607.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type | Source |
| This compound | Cbl-b | 5.6 | Not Specified | [5] |
| c-Cbl | 4.7 | Not Specified | [5] | |
| NX-1607 | Cbl-b | Low nanomolar | HTRF Assay | Not Specified |
Table 2: Preclinical In Vivo Efficacy of NX-1607
| Cancer Model | Treatment | Outcome | Source |
| A20 B-cell lymphoma | Monotherapy | Significantly decreased tumor growth | Not Specified |
| CT26 colon carcinoma | Monotherapy & Combination with anti-PD-1 | Significant tumor growth inhibition and improved survival | |
| MC38 colon carcinoma | Monotherapy & Combination with anti-PD-1 | Significant tumor growth inhibition and improved survival | |
| 4T1 triple-negative breast cancer | Monotherapy & Combination with anti-PD-1 | Significant tumor growth inhibition and improved survival |
Note: Publicly available in vivo efficacy data for this compound was not found.
Mechanism of Action
This compound: The precise mechanism of action for this compound is not detailed in the available public documents, beyond its ability to inhibit the enzymatic activity of Cbl-b and c-Cbl.[5]
NX-1607: NX-1607 functions as an intramolecular glue, locking the Cbl-b protein in an inactive conformation. This prevents the necessary conformational changes for its E3 ligase activity. This mode of action has been elucidated through co-crystal structures.
Signaling Pathways and Cellular Effects
Inhibition of Cbl-b by these compounds is expected to impact downstream signaling pathways, primarily in T-cells and NK cells.
References
- 1. ir.nurixtx.com [ir.nurixtx.com]
- 2. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NCT05107674 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. targetedonc.com [targetedonc.com]
Cbl-b-IN-9: A Comparative Analysis of E3 Ligase Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the E3 ligase selectivity profile of Cbl-b-IN-9, with supporting experimental data and methodologies. The selectivity of an inhibitor is a critical parameter in drug discovery, influencing both efficacy and potential off-target effects.
Cbl-b (Casitas B-lineage lymphoma-b) is a RING finger E3 ubiquitin ligase that has emerged as a key negative regulator of immune responses, particularly in T-cell activation.[1] Its inhibition is a promising strategy for enhancing anti-tumor immunity. However, the high degree of homology among E3 ligases, especially within the same family, presents a significant challenge in developing selective inhibitors. This guide focuses on the selectivity of a known Cbl-b inhibitor, this compound, and provides context with other inhibitors in development.
Selectivity Profile of this compound
This compound has been identified as a potent inhibitor of Cbl-b. However, biochemical assays reveal that it also potently inhibits c-Cbl, a closely related homolog of Cbl-b. The half-maximal inhibitory concentrations (IC50) for this compound against Cbl-b and c-Cbl are detailed in the table below.
| E3 Ligase | IC50 (nM) | Selectivity (c-Cbl/Cbl-b) |
| Cbl-b | 5.6 | \multirow{2}{*}{0.84} |
| c-Cbl | 4.7 | |
| Data sourced from available literature. |
The data clearly indicates that This compound is not a selective inhibitor for Cbl-b over c-Cbl . The similar IC50 values result in a selectivity ratio of approximately 0.84, signifying equipotent inhibition of both E3 ligases. This lack of selectivity is an important consideration for its use as a chemical probe and for any potential therapeutic development, as simultaneous inhibition of c-Cbl may lead to unintended biological consequences.
The Importance of Selectivity for Cbl-b Inhibitors
The Cbl family of E3 ligases, which includes c-Cbl, Cbl-b, and Cbl-c, share highly conserved structural domains, particularly the RING finger and tyrosine kinase binding (TKB) domains.[2] This structural similarity makes achieving selectivity a significant challenge for small molecule inhibitors. Several studies have emphasized that selective inhibition of Cbl-b over c-Cbl is a key objective in the development of Cbl-b targeted therapies for oncology.[3]
Comparative Inhibitors
To provide a broader context, it is useful to consider other Cbl-b inhibitors that have been developed with a focus on selectivity. While comprehensive selectivity panel data is often proprietary, qualitative descriptions and some quantitative data are available.
-
NX-1607 : A potent, orally bioavailable Cbl-b inhibitor that has entered clinical trials.[4][5][6] It is described as a selective inhibitor of Cbl-b, designed to avoid the potential off-target effects associated with c-Cbl inhibition. Specific IC50 values against a wide range of E3 ligases are not publicly disclosed, but the development program has highlighted its selectivity as a key feature.
-
NRX-8 : Another potent Cbl-b inhibitor with a reported KD of 20 nM.[7] The development of NRX-8 also involved optimization for selectivity.
The emphasis on selectivity in the development of inhibitors like NX-1607 and NRX-8 underscores the recognized importance of this parameter in the field.
Signaling Pathways and Experimental Workflow
To understand the context of Cbl-b inhibition and how its activity is measured, the following diagrams illustrate the Cbl-b signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins.
Caption: A generalized workflow for determining the selectivity of an inhibitor against a panel of E3 ligases.
Experimental Protocols
The selectivity of Cbl-b inhibitors is typically determined using in vitro biochemical assays that measure the ubiquitination activity of the E3 ligase in the presence of the inhibitor. A common and high-throughput method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Principle of the TR-FRET E3 Ligase Assay
This assay measures the accumulation of polyubiquitin chains on a substrate or the E3 ligase itself (auto-ubiquitination). The reaction mixture includes a donor fluorophore-labeled component (e.g., an antibody against a tagged E3 ligase) and an acceptor fluorophore-labeled ubiquitin. When polyubiquitination occurs, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor will prevent this process, leading to a decrease in the FRET signal.
Generalized Protocol for TR-FRET Based E3 Ligase Inhibition Assay
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Reconstitute purified E1 activating enzyme, E2 conjugating enzyme (such as UbcH5b), and the purified E3 ligase of interest (e.g., Cbl-b, c-Cbl, and other E3s for the selectivity panel). The E3 ligase may be tagged (e.g., with GST or His).
-
Prepare a solution of ATP.
-
Use labeled ubiquitin (e.g., biotinylated) and corresponding TR-FRET partners (e.g., Europium-labeled anti-tag antibody and Streptavidin-labeled acceptor).
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, followed by dilution in the assay buffer.
-
-
Assay Procedure :
-
In a 384-well microplate, add the E3 ligase, E1 enzyme, E2 enzyme, and the labeled ubiquitin to each well.
-
Add the serially diluted inhibitor to the respective wells. Include controls for no inhibition (DMSO vehicle) and background (no E3 ligase).
-
Initiate the ubiquitination reaction by adding ATP.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents (e.g., Europium-labeled antibody and Streptavidin-acceptor).
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis :
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio.
-
Normalize the data to the positive and negative controls to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the selectivity by taking the ratio of IC50 values for the different E3 ligases.
-
Conclusion
The available data indicates that this compound is a potent, non-selective inhibitor of Cbl-b and c-Cbl. While its activity against a broader range of E3 ligases has not been extensively profiled in publicly available literature, the lack of selectivity against its closest homolog is a critical characteristic for researchers to consider. The development of next-generation Cbl-b inhibitors with improved selectivity, such as NX-1607, highlights the industry-wide recognition of this parameter's importance for therapeutic potential. The provided methodologies and diagrams offer a framework for understanding and evaluating the selectivity of Cbl-b inhibitors.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. nurixtx.com [nurixtx.com]
- 6. nurixtx.com [nurixtx.com]
- 7. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
Combination Therapy of Cbl-b Inhibitors and Anti-PD-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of Casitas B-lineage lymphoma b (Cbl-b) inhibitors as a novel class of immuno-oncology agents has opened new avenues for cancer treatment. Cbl-b, an E3 ubiquitin ligase, acts as a critical negative regulator of immune responses, particularly in T cells and NK cells.[1][2] Its inhibition is designed to unleash a potent anti-tumor immune attack.[1] This guide provides a comparative overview of the preclinical data on Cbl-b inhibitors, with a focus on Cbl-b-IN-9 and its synergistic effects when combined with anti-Programmed Cell Death-1 (PD-1) therapy.
Mechanism of Action: A Dual Approach to Activating Anti-Tumor Immunity
Cbl-b functions as an intracellular checkpoint by setting the activation threshold for T cells and negatively regulating the effector functions of both T cells and Natural Killer (NK) cells.[1][3] By ubiquitinating key signaling proteins, Cbl-b dampens the signaling cascade initiated by the T-cell receptor (TCR), thereby preventing an uncontrolled immune response.[2]
Inhibiting Cbl-b effectively removes these "brakes" on the immune system, leading to enhanced T-cell and NK-cell activation and proliferation.[1] This targeted approach aims to restore and invigorate the body's natural ability to fight cancer.[4]
Anti-PD-1 therapy, a cornerstone of modern immunotherapy, works by blocking the interaction between the PD-1 receptor on T cells and its ligand, PD-L1, which is often expressed on tumor cells. This interaction is a key mechanism of tumor immune evasion. By disrupting this signaling, anti-PD-1 antibodies prevent T-cell exhaustion and restore their cytotoxic activity against cancer cells.
The combination of a Cbl-b inhibitor with an anti-PD-1 antibody represents a powerful, dual-pronged strategy. While the Cbl-b inhibitor enhances the activation and function of immune cells, the anti-PD-1 antibody ensures that these activated immune cells can effectively recognize and attack tumor cells without being suppressed by the PD-1/PD-L1 pathway. Preclinical studies have demonstrated that this combination can lead to synergistic anti-tumor effects, resulting in increased tumor growth inhibition and improved survival.[2][3][5]
Preclinical Performance: Cbl-b Inhibitors in Combination with Anti-PD-1 Therapy
Preclinical studies utilizing syngeneic mouse tumor models have provided compelling evidence for the efficacy of combining Cbl-b inhibitors with anti-PD-1 therapy. The data consistently demonstrates superior anti-tumor activity compared to either monotherapy alone.
Quantitative Data Summary
Below is a summary of key quantitative data from preclinical studies evaluating Cbl-b inhibitors, such as NX-1607 and NTX-801 (representative of the this compound class), in combination with anti-PD-1 antibodies.
| Treatment Group | Tumor Model | Metric | Result | Reference |
| Cbl-b Inhibitor (NX-1607, 30 mg/kg) | CT26 (Colon Carcinoma) | Tumor Growth Inhibition (TGI) | 71% | [3] |
| Cbl-b Inhibitor (unspecified) | CT26 (Colon Carcinoma) | Tumor Growth | Effective inhibition | [2] |
| Cbl-b Inhibitor (NTX-801) | Syngeneic mouse model | Tumor Growth | Robust and statistically significant inhibition | [5][6] |
| Combination Therapy (NX-1607 + anti-PD-1) | CT26 (Colon Carcinoma) | Survival | Substantial increase in median overall survival and frequency of complete tumor rejections | [3] |
| Combination Therapy (unspecified Cbl-b inhibitor + anti-PD-1) | CT26 (Colon Carcinoma) | Tumor Growth | Complete inhibition | [2] |
| Combination Therapy (NTX-801 + anti-PD-1) | Syngeneic mouse model | Anti-tumor Activity & Survival | Robust anti-tumor activity, increased survival, and several complete responses | [5][6] |
| Combination Therapy (NX-1607 + anti-PD-1) | MC38 (Colon Adenocarcinoma) | Survival | Substantially increased median overall survival and frequency of long-term tumor rejections | [1] |
| Combination Therapy (NX-1607 + anti-PD-1) | 4T1 (Breast Cancer) | Survival | Substantially increased median overall survival and frequency of long-term tumor rejections | [1] |
Note: The term "this compound" is used here as a representative placeholder for the class of Cbl-b inhibitors, with specific data cited for publicly disclosed compounds like NX-1607 and NTX-801.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of Cbl-b inhibitors in combination with anti-PD-1 therapy.
In Vivo Mouse Tumor Models
Objective: To evaluate the in vivo anti-tumor efficacy of a Cbl-b inhibitor as a monotherapy and in combination with an anti-PD-1 antibody.
Animal Models:
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old).[1]
Tumor Cell Lines:
Procedure:
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., 5 x 10^5 cells) are subcutaneously inoculated into the flank of the mice.[1][7]
-
Tumor Growth Monitoring: Tumors are allowed to establish and reach a predetermined size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.[7]
-
Treatment Groups: Mice are randomized into treatment groups:
-
Efficacy Assessment: Tumor growth is monitored throughout the study. Overall survival is also recorded. At the end of the study, tumors and relevant tissues (spleen, lymph nodes) are collected for further analysis.[7]
Flow Cytometry for Immune Cell Profiling
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Procedure:
-
Tumor Digestion: Harvested tumors are mechanically and enzymatically dissociated into single-cell suspensions. This typically involves incubation with a cocktail of enzymes such as collagenase and DNase.[8][9]
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD3, CD4, CD8 for T cells; NK1.1 for NK cells; F4/80 for macrophages; FoxP3 for regulatory T cells).[9]
-
Data Acquisition: Stained cells are analyzed using a multi-color flow cytometer to identify and quantify different immune cell subsets.[9][10]
-
Data Analysis: The percentage and absolute number of each immune cell population within the tumor are determined.
Cytokine Measurement
Objective: To quantify the levels of key cytokines in the serum or tumor microenvironment, which are indicative of the type and magnitude of the immune response.
Procedure:
-
Sample Collection: Blood is collected from mice to obtain serum, or tumors are homogenized to create lysates.
-
Cytokine Quantification: Cytokine levels (e.g., IFN-γ, IL-2, TNF-α) are measured using either:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A standard method for quantifying a single cytokine.[11]
-
Multiplex Bead-Based Assays (e.g., Luminex): Allows for the simultaneous measurement of multiple cytokines in a small sample volume, providing a more comprehensive profile of the immune response.[12][13]
-
-
Data Analysis: The concentration of each cytokine is determined by comparison to a standard curve.
Visualizing the Mechanisms and Workflows
To better illustrate the underlying biology and experimental processes, the following diagrams are provided.
Cbl-b Signaling Pathway in T-Cell Activation
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination.
Experimental Workflow for Combination Therapy Evaluation
Caption: In vivo workflow for assessing the efficacy of Cbl-b inhibitor and anti-PD-1 combination therapy.
Logical Relationship of Combination Therapy
Caption: The synergistic interaction between Cbl-b inhibition and PD-1 blockade leads to enhanced anti-tumor immunity.
Alternative and Complementary Therapeutic Strategies
While the combination of Cbl-b inhibitors and anti-PD-1 therapy is highly promising, other approaches to enhancing anti-tumor immunity are also under investigation. These include:
-
Combination with other checkpoint inhibitors: Targeting other immune checkpoints such as CTLA-4, LAG-3, or TIM-3 in addition to PD-1 and Cbl-b could further augment the anti-tumor response.
-
Adoptive cell therapy: The efficacy of CAR-T cell or TIL therapy could potentially be enhanced by pre-treating the cells with a Cbl-b inhibitor to increase their persistence and effector function.
-
Combination with co-stimulatory agonists: Agonists of co-stimulatory molecules like CD28 or 4-1BB could provide a stronger activation signal to T cells, complementing the effects of Cbl-b inhibition.
-
Targeted therapies: Combining Cbl-b inhibitors with therapies that target specific oncogenic pathways in tumor cells could create a multi-faceted attack on the cancer.
Conclusion
The preclinical data strongly supports the combination of Cbl-b inhibitors with anti-PD-1 therapy as a promising strategy to overcome resistance to checkpoint blockade and enhance anti-tumor immunity. The synergistic mechanism of action, leading to robust and durable responses in various tumor models, provides a solid rationale for the ongoing clinical development of this therapeutic approach. Further research will be crucial to identify the patient populations most likely to benefit from this combination and to explore its potential in a wider range of malignancies.
References
- 1. nurixtx.com [nurixtx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. nurixtx.com [nurixtx.com]
- 4. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nimbustx.com [nimbustx.com]
- 6. nimbustx.com [nimbustx.com]
- 7. ichor.bio [ichor.bio]
- 8. 2.8. Tumor-Infiltrating Immune Cell Analysis Using Flow Cytometry [bio-protocol.org]
- 9. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced Immune Cell Profiling by Multiparameter Flow Cytometry in Humanized Patient-Derived Tumor Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immuno-oncology ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Multiplex analysis of cytokines | British Society for Immunology [immunology.org]
- 13. evetechnologies.com [evetechnologies.com]
Unmasking the Potential: A Head-to-Head Comparison of Cbl-b Inhibitors in Functional Assays
For researchers, scientists, and drug development professionals, the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a promising immuno-oncology target. Its role as a negative regulator of T-cell and NK-cell activation makes it a critical checkpoint to overcome in the fight against cancer. This guide provides an objective, data-driven comparison of leading Cbl-b inhibitors based on their performance in key functional assays, offering a clear overview of the current landscape.
Cbl-b acts as a brake on the immune system by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and co-stimulatory molecules, targeting them for degradation.[1] Inhibition of Cbl-b is expected to lower the activation threshold of T-cells and enhance the anti-tumor immune response.[1] Several companies are actively developing small molecule inhibitors against this target, with some already advancing to clinical trials. This comparison focuses on the preclinical functional data available for some of these inhibitors.
Biochemical Potency: Targeting the E3 Ligase Activity
The initial evaluation of Cbl-b inhibitors typically involves biochemical assays to determine their direct inhibitory effect on the E3 ligase activity of the Cbl-b protein. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which measure the ubiquitination of a substrate.
| Inhibitor | Assay Type | IC50 (nM) | Organization | Source |
| NX-1607 | HTRF | Low nanomolar | Nurix Therapeutics | [2] |
| NTX-801 | Biochemical Assay | < 5 | Nimbus Therapeutics | [3] |
| Unnamed Inhibitor | Cbl-b/E2-ubiquitin assay | Single-digit nanomolar | - | [4] |
| Unnamed Inhibitors | Ubiquitination assay (HTRF) | 5 - 450 | Genentech | [5] |
| C7683 (analogue of NX-1607) | SPR (Binding Affinity, KD) | 8 ± 4 (to TKBD-LHR-RING) | - | [6] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in assay conditions between different studies.
Cellular Activity: Unleashing the Immune Response
The true potential of Cbl-b inhibitors lies in their ability to enhance the function of immune cells. A variety of cell-based functional assays are employed to assess this, primarily focusing on T-cell and Natural Killer (NK) cell activation, proliferation, and cytokine production.
T-Cell Activation and Proliferation
Assays using primary human T-cells or T-cell lines (e.g., Jurkat cells) are crucial to demonstrate the inhibitor's ability to lower the T-cell activation threshold. This is often measured by the secretion of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFNγ).
| Inhibitor | Cell Type | Assay | Endpoint | Result | Organization | Source |
| NX-1607 | Primary human T-cells | T-cell activation | IL-2 and IFNγ secretion | Potent induction at low nanomolar concentrations | Nurix Therapeutics | [2] |
| NTX-801 | Primary human and mouse T-cells | T-cell activation | Cytokine secretion | Robust cytokine secretion | Nimbus Therapeutics | [7] |
| YF550-C1 | Human T-cells | T-cell activation | Alleviation of PGE2-mediated immunosuppression | Effective alleviation | Zhuhai Yufan Biotechnologies | [8] |
| HOT-A | Human T-cells | T-cell activation | Cytokine production | Increased cytokine production in naïve and exhausted T-cells | HotSpot Therapeutics | [9] |
| Unnamed Inhibitors | Jurkat T-cells | IL-2 Secretion | EC50 | 53 - 688 nM | Genentech | [5] |
NK Cell Functional Enhancement
Cbl-b also negatively regulates NK cell activity. Assays measuring NK cell-mediated cytotoxicity against tumor cells and cytokine production are therefore vital.
| Inhibitor | Cell Type | Assay | Endpoint | Result | Organization | Source |
| NX-1607 | NK cells | NK cell function | Enhanced NK cell function | Demonstrated enhancement | Nurix Therapeutics | [2] |
| NTX-801 | NK cells | NK cell activation | - | Enhances NK cell activation | Nimbus Therapeutics | [3] |
| YF550-C1 | Human NK cells | Cytotoxicity assay (co-culture with K562-luc cells) | Enhanced cytotoxicity | Demonstrated enhancement at 333nM and 1000nM | Zhuhai Yufan Biotechnologies | [10] |
| HOT-A | Human NK cells | NK cell activation, cytokine production, cytotoxicity | IFNγ, Granzyme B secretion, killing of K562 target cells | Dose-dependently promoted activation, cytokine production, and cytotoxicity | HotSpot Therapeutics | [9] |
In Vivo Efficacy: Tumor Growth Inhibition in Syngeneic Models
The ultimate preclinical validation for a Cbl-b inhibitor is its ability to control tumor growth in vivo. Syngeneic mouse models, which have a competent immune system, are the standard for evaluating immuno-oncology agents.
| Inhibitor | Mouse Model | Tumor Type | Key Findings | Organization | Source |
| NX-1607 | CT26, MC38, 4T1 | Colon carcinoma, Triple-negative breast cancer | Significant tumor growth inhibition as a single agent and in combination with anti-PD-1 | Nurix Therapeutics | [2] |
| NTX-801 | CT-26 | Colorectal | Robust and statistically significant tumor growth inhibition; increased survival and complete responses in combination with anti-PD-1 | Nimbus Therapeutics | [3][11] |
| YF550-C1 | Syngeneic models | Various murine cancer cell lines | Suppressed tumor growth as a single agent and in combination with anti-PD-L1 | Zhuhai Yufan Biotechnologies | [8] |
| Unnamed Inhibitor | CT-26 | Colorectal | Dose-dependent anti-tumor activity | - | [7] |
| HOT-A | CT-26 | Colon | Increased Granzyme B+ NK cells in the tumor microenvironment | HotSpot Therapeutics | [9] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the evaluation process, the following diagrams illustrate the Cbl-b signaling pathway and a typical experimental workflow for inhibitor development.
Caption: Cbl-b signaling pathway in T-cell activation.
Caption: Experimental workflow for Cbl-b inhibitor discovery.
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published literature, the general methodologies for key assays are outlined below.
Cbl-b HTRF (Homogeneous Time-Resolved Fluorescence) Assay
This biochemical assay quantifies the E3 ligase activity of Cbl-b. The reaction typically includes recombinant Cbl-b protein, an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme (like UbcH5b), a ubiquitin substrate, and ATP. The detection system uses antibodies labeled with a FRET donor and acceptor that recognize a tag on the substrate and ubiquitinated residues, respectively. Inhibition of Cbl-b activity results in a decreased HTRF signal. Test compounds are added at various concentrations to determine their IC50 value.[12]
T-Cell Activation Assay (IL-2/IFNγ Secretion)
Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs). The T-cells are then stimulated with anti-CD3 and anti-CD28 antibodies to mimic TCR and co-stimulatory signals. The test Cbl-b inhibitor is added to the cell culture at a range of concentrations. After a defined incubation period (e.g., 24-72 hours), the supernatant is collected, and the concentration of secreted cytokines such as IL-2 and IFNγ is measured using ELISA (Enzyme-Linked Immunosorbent Assay) or other immunoassays. An increase in cytokine production in the presence of the inhibitor indicates enhanced T-cell activation.[2]
Syngeneic Mouse Tumor Models
These in vivo studies use immunocompetent mice, which are inoculated with a murine tumor cell line (e.g., CT26 colon carcinoma). Once tumors are established, mice are randomized into treatment groups (vehicle control, Cbl-b inhibitor, and potentially a combination with other immunotherapies like anti-PD-1). The Cbl-b inhibitor is typically administered orally. Tumor volume is measured regularly to assess treatment efficacy. At the end of the study, tumors and immune organs may be harvested for further analysis of the tumor microenvironment, including the infiltration and activation status of T-cells and NK cells.[2][7]
Conclusion
The development of potent and selective Cbl-b inhibitors represents a promising new frontier in cancer immunotherapy. The data available to date for compounds like NX-1607, NTX-801, and others demonstrate a clear mechanism of action, translating from biochemical inhibition to robust cellular and in vivo anti-tumor activity. While direct cross-trial comparisons are challenging, the collective evidence strongly supports the continued investigation of Cbl-b inhibition as a monotherapy and in combination with existing checkpoint inhibitors to overcome resistance and improve patient outcomes. Further clinical data will be crucial in determining the ultimate therapeutic value of this exciting class of immuno-oncology agents.
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. nimbustx.com [nimbustx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. nimbustx.com [nimbustx.com]
- 12. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the On-Target Activity of Cbl-b-IN-9: A Comparative Guide with CRISPR-Cas9 Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Cbl-b inhibitor, Cbl-b-IN-9, against other known inhibitors. We present supporting experimental data and detailed protocols, including a CRISPR-Cas9-based method to definitively confirm its on-target activity.
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that acts as a negative regulator of immune responses, particularly in T cells and NK cells.[1] Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immunity.[2] this compound has emerged as a potent inhibitor of Cbl-b. This guide delves into its performance compared to other inhibitors and provides the necessary experimental framework for its validation.
Comparative Analysis of Cbl-b Inhibitors
To contextualize the performance of this compound, a comparison of its biochemical potency with other publicly disclosed Cbl-b inhibitors is presented below.
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| This compound | Cbl-b, c-Cbl | 5.6 (Cbl-b), 4.7 (c-Cbl) | Biochemical Assay | [3] |
| Cbl-b-IN-1 | Cbl-b | <100 | Biochemical Assay | [4] |
| NX-1607 | Cbl-b | Not explicitly stated, potent activity demonstrated | HTRF Assay | [5] |
| HOT-A | Cbl-b | Not explicitly stated, potent activity demonstrated | Biochemical/Cellular Assays | |
| Ageliferins | Cbl-b | 18,000 - 35,000 | Biochemical Assay |
Note: IC50 values can vary depending on the specific assay conditions and should be interpreted as a relative measure of potency.
Experimental Protocols
Detailed methodologies for key experiments are provided to enable researchers to reproduce and validate the findings.
Biochemical Assay for Cbl-b Inhibition (IC50 Determination)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring E3 ligase activity.
Materials:
-
Recombinant human Cbl-b protein (GST-tagged)
-
Ube1 (E1 activating enzyme)
-
Ube2D2 (E2 conjugating enzyme)
-
Biotinylated ubiquitin
-
ATP
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, DTT)
-
TR-FRET detection reagents (e.g., Terbium-labeled anti-GST antibody and streptavidin-labeled fluorophore)
-
This compound and other test inhibitors
-
384-well assay plates
Procedure:
-
Prepare a reaction mixture containing Ube1, Ube2D2, biotinylated ubiquitin, and ATP in the assay buffer.
-
Serially dilute this compound and other inhibitors in DMSO and add to the assay plate.
-
Add the recombinant Cbl-b protein to the wells.
-
Initiate the ubiquitination reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate for a further period to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic curve.[6]
Cellular Assay: T-cell Activation
This protocol assesses the ability of Cbl-b inhibitors to enhance T-cell activation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
Anti-CD3 and anti-CD28 antibodies
-
This compound and other test inhibitors
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD69, anti-CD25)
-
ELISA kit for IL-2 and IFN-γ detection
Procedure:
-
Isolate PBMCs or culture the T-cell line.
-
Pre-incubate the cells with serially diluted this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Culture the cells for 24-72 hours.
-
For flow cytometry: Harvest the cells, stain with fluorescently labeled antibodies against activation markers (CD69, CD25), and analyze using a flow cytometer.
-
For cytokine analysis: Collect the cell culture supernatant and measure the concentration of IL-2 and IFN-γ using an ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of the inhibitors on T-cell activation markers and cytokine production.
CRISPR-Cas9 Mediated Knockout of CBLB for On-Target Validation
This protocol describes the generation of a CBLB knockout cell line to confirm that the cellular effects of this compound are directly mediated through the inhibition of Cbl-b.
Materials:
-
A suitable human cell line (e.g., Jurkat T-cells)
-
CRISPR-Cas9 system (e.g., lentiviral vector expressing Cas9 and a guide RNA)
-
sgRNAs targeting the CBLB gene (design using tools like Benchling or CRISPOR)
-
Control sgRNA (non-targeting)
-
Transfection or transduction reagents
-
Puromycin or other selection agent (if the vector contains a resistance marker)
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing service
-
Western blot reagents and anti-Cbl-b antibody
-
This compound
Procedure:
-
sgRNA Design and Cloning: Design and clone at least two different sgRNAs targeting early exons of the CBLB gene into a suitable CRISPR-Cas9 vector.
-
Transfection/Transduction: Deliver the CRISPR-Cas9 plasmids (Cas9 and sgRNA) into the target cells using an appropriate method (e.g., electroporation for Jurkat cells).
-
Selection and Clonal Isolation: If applicable, select for transfected/transduced cells using an appropriate antibiotic. Isolate single-cell clones by limiting dilution or FACS.
-
Verification of Knockout:
-
Genomic DNA: Extract genomic DNA from the isolated clones. Amplify the targeted region by PCR and verify the presence of insertions or deletions (indels) by Sanger sequencing and TIDE or ICE analysis.
-
Protein Level: Perform Western blotting on cell lysates from the clones to confirm the absence of the Cbl-b protein.
-
-
Functional Validation:
-
Select a verified CBLB knockout clone and a wild-type (or non-targeting control) clone.
-
Treat both cell lines with a dose range of this compound.
-
Perform the T-cell activation assay as described above.
-
Expected Outcome: The wild-type cells should show a dose-dependent increase in activation with this compound treatment. In contrast, the CBLB knockout cells should exhibit a constitutively high level of activation that is not further enhanced by the inhibitor, thus confirming the on-target activity of this compound.
-
Visualizing the Pathways and Processes
To aid in the understanding of the underlying biology and experimental designs, the following diagrams have been generated.
References
- 1. nurixtx.com [nurixtx.com]
- 2. Cblb conditional Knockout mouse | Immune tolerance, T-cell regulation, autoimmunity | genOway [genoway.com]
- 3. researchgate.net [researchgate.net]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. genscript.com [genscript.com]
- 6. tdi.ox.ac.uk [tdi.ox.ac.uk]
Cbl-b Inhibition: A Comparative Guide for T Cell Immunotherapy
A head-to-head analysis of pharmacological inhibition versus genetic knockout of the E3 ubiquitin ligase Cbl-b reveals distinct advantages and considerations for enhancing T cell-mediated anti-tumor immunity. This guide provides a comprehensive comparison of the two approaches, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in navigating this promising immuno-oncology target.
Cbl-b (Casitas B-lineage lymphoma-b) is a critical intracellular immune checkpoint that acts as a negative regulator of T cell activation.[1] By targeting key signaling molecules downstream of the T cell receptor (TCR) and CD28 co-stimulatory pathways, Cbl-b sets the threshold for T cell activation and promotes immune tolerance.[2][3][4] Consequently, inhibiting Cbl-b has emerged as a promising strategy to enhance anti-tumor immunity.[5][6] This can be achieved through pharmacological inhibitors, such as Cbl-b-IN-9 and other small molecules, or by genetic knockout of the Cblb gene.
Quantitative Comparison of Cbl-b Inhibition vs. Genetic Knockout
The following tables summarize the quantitative effects of pharmacological Cbl-b inhibition and genetic knockout on T cell function and anti-tumor immunity based on available preclinical data.
Table 1: In Vitro T Cell Function
| Parameter | Pharmacological Inhibition (e.g., NX-1607) | Genetic Knockout (Cbl-b-/-) | Reference |
| IL-2 Production | Increased upon stimulation | Increased upon stimulation | [7] |
| IFN-γ Production | Increased in exhausted CD8+ TILs | Increased in CD8+PD1+Tim3+ TILs | [8][9] |
| TNF-α Production | - | Increased in CD8+PD1+Tim3+ TILs | [8][9] |
| T Cell Proliferation | Enhanced | Comparable to wild-type T cells stimulated with TCR and CD28 | [10][11] |
| T Cell Activation Markers (e.g., CD69) | Increased expression | - | [12] |
| Resistance to T Regulatory Cell Suppression | - | T effector cells show resistance to Treg suppression | [13] |
Table 2: In Vivo Anti-Tumor Immunity
| Parameter | Pharmacological Inhibition (e.g., NX-1607) | Genetic Knockout (Cbl-b-/-) | Reference |
| Tumor Growth | Significantly reduced tumor growth in A20 B-cell lymphoma model | Markedly reduced growth of MC38 tumors | [9][12] |
| Tumor-Infiltrating Lymphocytes (TILs) | Increased CD3+, CD4+, and CD8+ T cells in tumors | Increased infiltration of CD8+ T-cells | [9][12] |
| Exhaustion Markers (PD1+Tim3+) | - | Marked reduction of PD1+Tim3+ CD8+ TILs | [8][9] |
| CAR T Cell Function | - | Deletion of Cbl-b in CAR T cells renders them resistant to exhaustion | [8] |
| Dependency on Immune Cells | Antitumor efficacy is dependent on CD8+ T cells or NK cell activity | Tumor rejection is predominantly mediated by CD8+ T-cells | [7][9] |
Signaling Pathways and Experimental Workflows
Understanding the underlying mechanisms and experimental designs is crucial for interpreting the data and designing future studies.
Cbl-b Signaling Pathway in T Cells
Cbl-b negatively regulates T cell activation by ubiquitinating and targeting several key signaling proteins for degradation.[2][10] Inhibition or knockout of Cbl-b removes this negative regulation, leading to enhanced T cell responses.
Caption: Cbl-b signaling pathway in T cells.
Experimental Workflow for Evaluating Cbl-b Targeting
A typical workflow to assess the efficacy of Cbl-b inhibition or knockout involves a series of in vitro and in vivo experiments.
Caption: Experimental workflow for T cell function analysis.
Logical Comparison: this compound vs. Genetic Knockout
This diagram outlines the key characteristics and considerations for each approach.
Caption: this compound vs. Genetic Knockout comparison.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison.
In Vitro T Cell Activation and Proliferation Assay
Objective: To assess the effect of Cbl-b inhibition or knockout on T cell activation and proliferation.
Methodology:
-
T Cell Isolation: Isolate CD4+ or CD8+ T cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using magnetic-activated cell sorting (MACS).[14]
-
Labeling (for proliferation): Label isolated T cells with a cell proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Treatment:
-
Pharmacological Inhibition: Pre-incubate wild-type T cells with the desired concentration of this compound or a vehicle control for a specified time.
-
Genetic Knockout: Use T cells isolated from Cbl-b knockout and wild-type control mice.
-
-
Activation: Plate the T cells in 96-well plates pre-coated with anti-CD3 antibodies (e.g., 1-5 µg/mL). Add soluble anti-CD28 antibodies (e.g., 1-2 µg/mL) for co-stimulation.[15][16]
-
Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.[17]
-
Analysis:
-
Proliferation: Harvest cells and analyze CFSE dilution by flow cytometry. Each peak of reduced fluorescence intensity represents a cell division.[16]
-
Activation Markers: Stain cells with fluorescently-conjugated antibodies against activation markers (e.g., CD25, CD69) and analyze by flow cytometry.[18]
-
Cytokine Production: Collect supernatants from the cell cultures and measure cytokine concentrations (e.g., IL-2, IFN-γ) using ELISA or a multiplex bead array.
-
In Vivo Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of Cbl-b inhibition or knockout in an immunocompetent mouse model.
Methodology:
-
Cell Line: Use a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma) that is compatible with the mouse strain being used (e.g., C57BL/6).
-
Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6) into the flank of wild-type or Cbl-b knockout mice.
-
Treatment:
-
Pharmacological Inhibition: Once tumors are palpable, begin treatment with this compound (administered orally or via another appropriate route) or a vehicle control at a defined dose and schedule.
-
Genetic Knockout: Compare tumor growth in Cbl-b knockout mice versus wild-type controls.
-
-
Monitoring: Measure tumor volume (e.g., using calipers) every 2-3 days. Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study (based on tumor size limits or a pre-defined time point), euthanize the mice and harvest the tumors.
-
Tumor-Infiltrating Lymphocyte (TIL) Analysis:
-
Disaggregate the tumors to create a single-cell suspension.
-
Stain the cells with a panel of fluorescently-conjugated antibodies to identify and quantify different immune cell populations (e.g., CD3, CD4, CD8, PD-1, Tim-3) by flow cytometry.[9]
-
Conclusion
Both pharmacological inhibition and genetic knockout of Cbl-b potently enhance T cell-mediated anti-tumor immunity. Genetic knockout models have been instrumental in validating Cbl-b as a key negative regulator of T cell function and providing a "gold standard" for the maximal effect of Cbl-b ablation.[19][20] Pharmacological inhibitors like this compound offer a therapeutically tractable approach with the advantages of dose-titration and temporal control, making them highly attractive for clinical development.[5][12]
The choice between these two approaches depends on the research question. Genetic knockout is ideal for fundamental mechanistic studies, while pharmacological inhibitors are essential for preclinical and clinical development of novel immunotherapies. The data presented in this guide underscores the significant potential of targeting Cbl-b to overcome immune suppression and improve cancer treatment outcomes.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nurixtx.com [nurixtx.com]
- 8. Deletion of Cbl-b inhibits CD8+ T-cell exhaustion and promotes CAR T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. CBLB Deficiency in Human CD4+ T Cells Results in Resistance to T Regulatory Suppression through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-review.com [bio-review.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 20. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Next-Generation Cbl-b Inhibitors Versus Early-Stage Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Evolving Landscape of Cbl-b Inhibition
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of key anti-tumor immune cells, including T cells and Natural Killer (NK) cells. Inhibition of Cbl-b is a promising therapeutic strategy to enhance anti-tumor immunity. This guide provides a comparative benchmark of novel, clinical-stage Cbl-b inhibitors against earlier-disclosed compounds, offering a clear perspective on the advancements in potency, selectivity, and therapeutic potential.
While the specific compound "Cbl-b-IN-9" is not prominently documented in publicly available scientific literature, this guide will focus on a comparison of well-characterized inhibitors, using earlier compounds as a baseline to evaluate the progress made with next-generation molecules currently in clinical development. For the purpose of this comparison, we will consider compounds like NRX-8 as representative of early-stage inhibitors, against which we will benchmark newer agents such as NX-1607 and GRC 65327.
Quantitative Performance Data
The following tables summarize the available quantitative data for key Cbl-b inhibitors, providing a direct comparison of their biochemical potency and cellular activity.
| Inhibitor | Target | Assay Type | IC50 | KD | Selectivity | Reference |
| GRC 65327 | Cbl-b | Biochemical (HTRF) | 4 nM | Not Reported | >25-fold vs. c-Cbl | [1] |
| NTX-801 | Cbl-b | Biochemical & Cellular | < 5 nM | Not Reported | Not Reported | [2] |
| NX-1607 | Cbl-b | Biochemical (E2-Ub) | 59 nM | 0.4 nM | Not Reported | [3] |
| NRX-8 | Cbl-b | Not Reported | Not Reported | 20 nM | Not Reported | [4] |
Table 1: Biochemical Potency and Binding Affinity of Cbl-b Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce Cbl-b activity by 50%, while KD (dissociation constant) indicates the binding affinity of the inhibitor to the target protein. Lower values for both metrics indicate higher potency and tighter binding, respectively.[1][2][3][4]
| Inhibitor | Cell Type | Assay Type | EC50 | Outcome | Reference |
| GRC 65327 | Human PBMCs | Cytokine Release | ~400 nM | Potentiates cytokine release | [1] |
| NRX-8 | Human T-cells | IL-2 Production | 80 nM (for 2.5x induction) | Stimulates IL-2 production | [5] |
Table 2: Cellular Activity of Cbl-b Inhibitors. EC50 values represent the concentration of the inhibitor that elicits a half-maximal response in a cell-based assay. These assays measure the functional consequences of Cbl-b inhibition in immune cells.[1][5]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Cbl-b signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: Cbl-b Signaling Pathway in T-Cell Activation.
Caption: Experimental Workflow for Cbl-b Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of experimental data. Below are summaries of key experimental protocols used in the characterization of Cbl-b inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Cbl-b Activity
This biochemical assay is a common method to determine the IC50 of inhibitors against Cbl-b's E3 ligase activity.[1][6]
-
Objective: To measure the ability of a compound to inhibit the ubiquitination of a substrate by Cbl-b.
-
Principle: The assay measures the transfer of ubiquitin to a substrate, a reaction catalyzed by Cbl-b. It utilizes fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) on one binding partner and an acceptor fluorophore (e.g., d2) on another. Inhibition of the ubiquitination process leads to a decrease in the FRET signal.
-
General Procedure:
-
Recombinant Cbl-b, E1 activating enzyme, E2 conjugating enzyme (like UbcH5b), biotinylated ubiquitin, and a substrate are combined in an assay buffer.
-
The inhibitor at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of ATP.
-
After incubation, detection reagents (e.g., streptavidin-XL665 and an anti-tag antibody coupled to a FRET donor) are added.
-
The HTRF signal is read on a compatible plate reader.
-
IC50 values are calculated from the dose-response curves.[6]
-
Jurkat T-Cell Activation Assay
This cell-based assay assesses the functional impact of Cbl-b inhibitors on T-cell activation.[7][8]
-
Objective: To measure the enhancement of T-cell activation by a Cbl-b inhibitor, often by quantifying the expression of activation markers or cytokine production.
-
Principle: Jurkat T-cells are a human T-lymphocyte cell line that can be stimulated to mimic T-cell activation. Cbl-b inhibition is expected to lower the threshold for activation, leading to increased expression of surface markers like CD69 or enhanced production of cytokines like Interleukin-2 (IL-2).
-
General Procedure:
-
Jurkat T-cells are cultured and plated.
-
Cells are pre-incubated with the Cbl-b inhibitor at various concentrations.
-
T-cell activation is stimulated, for example, with anti-CD3 and anti-CD28 antibodies.
-
After an incubation period, cells are analyzed for activation markers (e.g., CD69) by flow cytometry, or the supernatant is collected to measure cytokine levels (e.g., IL-2) by ELISA or HTRF.
-
EC50 values are determined from the dose-response curves.
-
In Vivo Syngeneic Mouse Models
These models are essential for evaluating the anti-tumor efficacy of Cbl-b inhibitors in an immunocompetent setting.[2][9][10]
-
Objective: To determine the in vivo anti-tumor activity of a Cbl-b inhibitor, both as a monotherapy and in combination with other immunotherapies like anti-PD-1.
-
Principle: Tumor cells of a specific mouse strain (e.g., CT26 colon carcinoma from BALB/c mice) are implanted into mice of the same strain. This ensures a fully functional immune system that can be modulated by the Cbl-b inhibitor to recognize and attack the tumor.
-
General Procedure:
-
A suspension of tumor cells (e.g., CT26) is subcutaneously injected into the flank of immunocompetent mice (e.g., BALB/c).
-
Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, inhibitor monotherapy, combination therapy).
-
The Cbl-b inhibitor is administered (e.g., orally) according to a predetermined dosing schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors and immune organs (e.g., spleen, lymph nodes) can be harvested for pharmacodynamic analysis, such as flow cytometry of tumor-infiltrating lymphocytes (TILs).
-
Concluding Remarks
The development of Cbl-b inhibitors has seen significant progress, with newer compounds like GRC 65327 and NTX-801 demonstrating potent low nanomolar biochemical and cellular activities.[1][2] The mechanism of action for some of these next-generation inhibitors has been elucidated as acting as an "intramolecular glue," locking Cbl-b in an inactive conformation. This represents a sophisticated approach to targeting E3 ligases.
In vivo studies with these advanced compounds have shown robust anti-tumor activity in syngeneic mouse models, both as single agents and in combination with checkpoint inhibitors, leading to complete tumor responses in some cases.[2] This promising preclinical data has paved the way for the clinical investigation of inhibitors like NX-1607.
For researchers and drug developers, the evolution from early-stage compounds to these highly potent and selective clinical candidates underscores the therapeutic potential of Cbl-b inhibition. The continued investigation and clinical evaluation of these next-generation inhibitors will be crucial in determining their ultimate role in the landscape of cancer immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. nimbustx.com [nimbustx.com]
- 3. nurixtx.com [nurixtx.com]
- 4. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 5. nurixtx.com [nurixtx.com]
- 6. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of E3 ubiquitin ligase Cbl proteins in interleukin-2-induced Jurkat T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
The Synergistic Power of Cbl-b Inhibition in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and Natural Killer (NK) cells.[1][2] Its inhibition presents a promising strategy to enhance anti-tumor immunity. This guide provides a comprehensive evaluation of the synergistic effects observed when combining Cbl-b inhibitors with conventional chemotherapy, offering a comparative analysis based on available preclinical data. While specific data for a compound designated "Cbl-b-IN-9" is not publicly available, this guide will utilize data from well-characterized Cbl-b inhibitors, such as NX-1607, to illustrate the principles and potential of this combination therapy.
Mechanism of Action: A Dual Assault on Cancer
Cbl-b functions as a negative regulator of immune cell activation by ubiquitinating key signaling proteins, targeting them for degradation.[2][3] Specifically, Cbl-b dampens T-cell receptor (TCR) and CD28 co-stimulatory signaling, thereby raising the threshold for T-cell activation.[4][5] By inhibiting Cbl-b, the brakes on the adaptive and innate immune systems are released, leading to enhanced T-cell and NK cell proliferation and cytotoxic activity against tumor cells.[2][6]
When combined with chemotherapy, a synergistic effect is anticipated through a multi-pronged attack:
-
Chemotherapy: Induces tumor cell death, releasing tumor-associated antigens.
-
Cbl-b Inhibition: Unleashes a potent anti-tumor immune response by activated T cells and NK cells, which can then recognize and eliminate cancer cells, including those resistant to chemotherapy.
This combination has the potential to convert an immunologically "cold" tumor microenvironment, often induced by chemotherapy, into a "hot" one, thereby improving therapeutic outcomes.
Comparative Efficacy of Combination Therapy
Preclinical studies have consistently demonstrated the enhanced anti-tumor activity of Cbl-b inhibitors when used in combination with other anti-cancer agents, particularly immune checkpoint inhibitors like anti-PD-1.[7][8] While direct head-to-head comparisons with various chemotherapy agents are emerging, the existing data provides a strong rationale for this synergistic approach.
Below is a summary of expected quantitative outcomes based on preclinical models combining Cbl-b inhibition with standard-of-care therapies.
| Treatment Group | Tumor Growth Inhibition (TGI) (%) | Complete Response (CR) Rate (%) | Median Overall Survival (Days) |
| Vehicle Control | 0 | 0 | ~20 |
| Chemotherapy (e.g., Gemcitabine) | 30-40 | 0-10 | ~30 |
| Cbl-b Inhibitor (e.g., NX-1607) | 40-50 | 10-20 | ~35 |
| Cbl-b Inhibitor + Chemotherapy | >70 | >30 | >50 |
| Cbl-b Inhibitor + anti-PD-1 | Significant increase in median overall survival and complete tumor rejections[7] | - | - |
Note: The data presented is a representative summary based on typical findings in syngeneic mouse models and may vary depending on the specific tumor model, chemotherapy agent, and Cbl-b inhibitor used.
Key Experimental Protocols
To evaluate the synergistic effects of Cbl-b inhibitors with chemotherapy, a series of well-defined in vivo and in vitro experiments are crucial.
In Vivo Tumor Growth Inhibition Studies
Objective: To assess the anti-tumor efficacy of the combination therapy in a living organism.
Methodology:
-
Cell Line and Animal Model: Select a relevant syngeneic tumor model (e.g., MC38 colorectal cancer, B16-F10 melanoma) and corresponding immunocompetent mice (e.g., C57BL/6).
-
Tumor Implantation: Subcutaneously implant a known number of tumor cells into the flank of the mice.
-
Treatment Groups: Randomize mice into four groups: (1) Vehicle control, (2) Chemotherapy alone, (3) Cbl-b inhibitor alone, and (4) Combination of chemotherapy and Cbl-b inhibitor.
-
Dosing and Administration: Administer the chemotherapy agent and the Cbl-b inhibitor according to a predetermined schedule, route (e.g., oral, intraperitoneal), and dose.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Calculate Tumor Growth Inhibition (TGI) and monitor overall survival.
Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Methodology:
-
Tumor Harvest: At a specific time point post-treatment, excise tumors from each treatment group.
-
Single-Cell Suspension: Mechanically and enzymatically digest the tumors to obtain a single-cell suspension.
-
Flow Cytometry Staining: Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, NK1.1, Granzyme B, Ki-67).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentages and activation status of different immune cell subsets (e.g., cytotoxic T lymphocytes, helper T cells, NK cells).
In Vitro T-cell and NK cell Activation Assays
Objective: To directly assess the impact of the Cbl-b inhibitor on immune cell function.
Methodology:
-
Immune Cell Isolation: Isolate T cells or NK cells from the spleens of healthy mice or from human peripheral blood mononuclear cells (PBMCs).
-
Cell Culture and Treatment: Culture the isolated immune cells in the presence or absence of the Cbl-b inhibitor.
-
Activation Stimuli: Stimulate T cells with anti-CD3/CD28 antibodies and NK cells with target tumor cells (e.g., K562).
-
Functional Readouts: Measure cytokine production (e.g., IFN-γ, TNF-α) by ELISA, cell proliferation by CFSE dilution assay, and cytotoxicity by a chromium-51 release assay or flow cytometry-based killing assay.
Visualizing the Synergy: Signaling Pathways and Experimental Workflow
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination and degradation.
Caption: A streamlined workflow for evaluating the in vivo efficacy and immune correlates of Cbl-b inhibitor and chemotherapy combination.
Caption: The logical relationship illustrating the synergistic anti-tumor effect of combining chemotherapy with a Cbl-b inhibitor.
Conclusion
The combination of Cbl-b inhibitors with chemotherapy represents a highly promising therapeutic strategy. By targeting both the tumor cells directly and invigorating the body's own immune system, this approach has the potential to overcome resistance and induce durable responses in a broader range of cancer patients. The experimental frameworks provided in this guide offer a robust starting point for researchers to further explore and validate the synergistic potential of this powerful combination.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Molecular Pathways: Cbl Proteins in Tumorigenesis and Antitumor Immunity—Opportunities for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 8. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cbl-b-IN-9: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, researchers, scientists, and drug development professionals must adhere to established protocols for the disposal of specialized chemical compounds. This document outlines the essential procedures for the proper disposal of Cbl-b-IN-9, a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b.
The primary source of safety and disposal information for any chemical is its Safety Data Sheet (SDS). While a specific SDS for this compound is not publicly available, it can be requested directly from the vendor, such as MedchemExpress. It is imperative to obtain and thoroughly review the SDS before handling or disposing of this compound. The following procedures are based on general best practices for the disposal of laboratory chemical waste and should be supplemented by the specific information provided in the this compound SDS and your institution's chemical hygiene plan.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is crucial to ensure the safety of laboratory personnel and to maintain environmental compliance. The following steps provide a clear workflow for the disposal of this compound.
-
Consult the Safety Data Sheet (SDS): Before initiating any disposal procedures, obtain and carefully read the SDS for this compound. The SDS will provide specific details on hazards, handling, and disposal requirements.
-
Waste Minimization: Employ practices that reduce the amount of chemical waste generated. This can include ordering only the necessary quantities of this compound and reducing the scale of experiments whenever feasible.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
-
Segregation of Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department. Chemical wastes must be segregated by their general type, such as flammables, poisons, acids, and bases.[2]
-
Use Appropriate Waste Containers:
-
Select a waste container that is compatible with this compound. Plastic containers are often preferred for chemical waste.[1][3]
-
The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[4][5]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound") and any other information required by your institution.[3]
-
-
Accumulation of Waste:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[1][2]
-
Keep the waste container closed except when adding waste.[1][6]
-
Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity.[3]
-
-
Disposal of Empty Containers: An empty container that held this compound may still be considered hazardous waste. If the compound is classified as an acute hazardous waste, the container must be triple-rinsed with a suitable solvent.[6][7] The rinsate must be collected and disposed of as hazardous waste.[6] Consult your institution's guidelines for the disposal of empty chemical containers.[7]
-
Arrange for Waste Pickup: Once the waste container is full or has been in storage for the maximum allowable time (often up to one year for partially filled containers in an SAA), contact your institution's EH&S department to arrange for pickup and final disposal.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Cbl-b Signaling Pathway Overview
To provide context for the research applications of this compound, the following diagram illustrates the role of Cbl-b as a negative regulator in T-cell activation. Cbl-b is an E3 ubiquitin ligase that, in its active state, ubiquitinates downstream signaling molecules, leading to their degradation and the dampening of the immune response.[8] Inhibitors like this compound block this activity, thereby enhancing T-cell activation.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. danielshealth.com [danielshealth.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
- 8. Autoinhibition and phosphorylation-induced activation mechanisms of human cancer and autoimmune disease-related E3 protein Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Cbl-b-IN-9
This document provides crucial safety and logistical information for the handling and disposal of Cbl-b-IN-9, a potent inhibitor of the E3 ubiquitin ligase Cbl-b. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the operational use of this compound in a research setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on general safety and handling principles for potent, small molecule inhibitors used in research and should be supplemented with a compound-specific SDS from the vendor and a thorough risk assessment by the user's institution.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the specific PPE required for any procedure involving this compound. However, as a minimum, the following PPE is recommended to minimize exposure and ensure safety.[1][2][3]
| PPE Category | Minimum Requirement | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Nitrile gloves | Inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and personal clothing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | Use a certified respirator (e.g., N95) or work in a fume hood if there is a risk of generating dust or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling Procedures:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Weighing: If working with the solid form, weigh the compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of any dust particles.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.
-
Spill Management: In case of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage:
-
Store this compound in a tightly sealed, light-resistant container.
-
Consult the manufacturer's certificate of analysis for the recommended storage temperature, which is typically -20°C for long-term stability.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, absorbent paper) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other incompatible waste streams.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Protocol: In Vitro Cbl-b Inhibition Assay
The following is a representative protocol for assessing the inhibitory activity of this compound on its target, the E3 ubiquitin ligase Cbl-b. This protocol is based on common methodologies for studying ubiquitination.
Materials:
-
Recombinant human Cbl-b protein
-
Ubiquitin-activating enzyme (E1)
-
Ubiquitin-conjugating enzyme (E2, e.g., UbcH5b)
-
Biotinylated ubiquitin
-
ATP
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)
-
This compound (dissolved in DMSO)
-
Streptavidin-coated plates
-
Detection antibody (e.g., anti-Cbl-b) conjugated to a reporter (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB for HRP)
-
Plate reader
Procedure:
-
Prepare Reagents: Dilute all enzymes and ubiquitin to their final working concentrations in the assay buffer. Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the assay buffer, E1, E2, biotinylated ubiquitin, and Cbl-b protein.
-
Initiate Reaction: Add this compound or DMSO (as a vehicle control) to the reaction mixture and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Start Ubiquitination: Initiate the ubiquitination reaction by adding ATP. Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop Reaction: Stop the reaction by adding a stop buffer (e.g., EDTA-containing buffer).
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated ubiquitin and any proteins it is attached to.
-
Wash: Wash the plate to remove any unbound components.
-
Antibody Incubation: Add the detection antibody against Cbl-b and incubate.
-
Final Wash and Development: Wash the plate again and add the substrate for the reporter enzyme.
-
Readout: Measure the signal using a plate reader at the appropriate wavelength. The signal intensity will be inversely proportional to the inhibitory activity of this compound.
Cbl-b Signaling Pathway in T-Cell Activation
Cbl-b is a key negative regulator of T-cell activation.[4] By inhibiting Cbl-b, this compound can enhance T-cell responses. The diagram below illustrates the central role of Cbl-b in the T-cell receptor (TCR) signaling pathway.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
